3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Description
BenchChem offers high-quality 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMCLKDFAQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644295 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-34-6 | |
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a propiophenone derivative of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules. While a specific CAS number for this exact isomeric structure has not been assigned in major public databases as of early 2026, this guide will detail its chemical identifiers, predict its properties based on analogous compounds, and provide robust, field-proven synthetic protocols for its preparation and characterization.
Chemical Identity and Structural Descriptors
The core structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms on the 3' and 5' positions of the phenyl ring attached to the carbonyl group, and a 4-methoxyphenyl group at the 3-position of the propane chain.
Key Identifiers and Descriptors
| Identifier Type | Value |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ |
| Molecular Weight | 309.19 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
| InChI Key | (Predicted) Will be unique to this structure |
| CAS Number | Not Assigned |
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be inferred from its structure and comparison with related molecules. The presence of the dichlorinated phenyl ring suggests increased lipophilicity, while the methoxy group and carbonyl function as hydrogen bond acceptors.
| Property | Predicted Value | Rationale |
| Physical State | White to off-white solid | High molecular weight and aromatic nature. |
| Melting Point | Elevated | Symmetrical dichlorination can lead to efficient crystal packing. |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone), Insoluble in water. | Dominated by nonpolar aromatic rings. |
| logP | ~4.5 - 5.5 | Based on calculations for similar structures. |
Strategic Synthesis and Mechanistic Insights
The synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone can be approached through several reliable synthetic strategies. The choice of method may depend on the availability of starting materials and desired scale. Two primary retrosynthetic pathways are outlined below.
Pathway A: Friedel-Crafts Acylation
This is a classic and highly effective method for forming the aryl-ketone bond. The key disconnection is between the dichlorinated aromatic ring and the acyl group.
Caption: Retrosynthetic analysis via Friedel-Crafts acylation.
Expertise & Experience: The Friedel-Crafts acylation is a robust electrophilic aromatic substitution.[1][2] The use of 1,3-dichlorobenzene as the substrate presents a regioselectivity challenge. The two chlorine atoms are deactivating and meta-directing. However, acylation at the 5-position (between the two chlorines) is sterically hindered. Therefore, the primary site of acylation is expected to be the 2-, 4-, or 6-position. To achieve the desired 1,3,5-substitution pattern, the starting material must be 1,3-dichlorobenzene, and the acylation will occur at the position para to one chlorine and ortho to the other.
Trustworthiness - Self-Validating Protocol:
Step 1: Preparation of 3-(4-methoxyphenyl)propanoyl chloride
-
To a solution of 3-(4-methoxyphenyl)propanoic acid (1 eq.) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous 1,3-dichlorobenzene (used as both reactant and solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the 3-(4-methoxyphenyl)propanoyl chloride (1 eq.) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Pathway B: Michael Addition to a Chalcone Intermediate
This alternative pathway involves the formation of an α,β-unsaturated ketone (chalcone) followed by a reduction or conjugate addition.
Caption: Retrosynthetic analysis via a chalcone intermediate.
Expertise & Experience: The Claisen-Schmidt condensation is a reliable method for forming chalcones. The subsequent reduction of the α,β-unsaturated double bond can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), which will selectively reduce the alkene in the presence of the ketone and aromatic rings. This method avoids the regioselectivity issues of the Friedel-Crafts acylation on a dichlorinated ring.
Trustworthiness - Self-Validating Protocol:
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve 3',5'-dichloroacetophenone (1 eq.) and 4-methoxybenzaldehyde (1.1 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise while stirring at room temperature.
-
A precipitate usually forms within 30 minutes to a few hours. Continue stirring for 2-4 hours.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain a pure product.
Step 2: Reduction of the Chalcone
-
Dissolve the purified chalcone (1 eq.) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the target compound, which can be further purified by recrystallization if necessary.
Characterization and Spectral Analysis (Predicted)
The identity and purity of the synthesized 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would be confirmed using standard analytical techniques. The following are expected spectral data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the dichlorophenyl ring appearing as a triplet and a doublet. - Aromatic protons on the methoxyphenyl ring appearing as two doublets (AA'BB' system). - A singlet for the methoxy group protons (~3.8 ppm). - Two triplets for the methylene protons of the propane chain. |
| ¹³C NMR | - A carbonyl carbon signal (~195-200 ppm). - Distinct signals for the aromatic carbons, including those bonded to chlorine (~135 ppm). - A signal for the methoxy carbon (~55 ppm). - Signals for the methylene carbons. |
| IR Spectroscopy | - A strong C=O stretching band (~1680-1700 cm⁻¹). - C-O stretching for the ether (~1250 cm⁻¹). - C-Cl stretching bands in the fingerprint region. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Applications and Future Research Directions
Propiophenone derivatives are valuable scaffolds in medicinal chemistry and materials science.
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Drug Development: This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activities, such as antifungal, antibacterial, or anticancer agents. The dichlorophenyl moiety is a common feature in many approved drugs, where it can enhance binding affinity and metabolic stability.
-
Chemical Probes: The specific substitution pattern may lead to selective interactions with biological targets, making it a candidate for the development of chemical probes to study cellular pathways.
-
Materials Science: The rigid structure and potential for functionalization make it a building block for novel organic materials with specific electronic or photophysical properties.
References
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PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Chem LibreTexts. Friedel-Crafts Acylation. University of California, Davis. [Link]
-
PubChem. 3',5'-Dichloroacetophenone. National Center for Biotechnology Information. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
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Predicted Mechanism of Action for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone: A Technical Guide for Drug Development Professionals
Introduction: Deconstructing 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone for Mechanistic Insights
The pursuit of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The compound 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone presents a compelling scaffold for investigation, integrating three key structural motifs that have independently been associated with significant biological activity. This technical guide synthesizes the available evidence from structurally related compounds to propose a primary mechanism of action for this molecule, focusing on its potential as an anticancer agent. Our analysis is grounded in the established principles of structure-activity relationships (SAR), drawing parallels from the known biological effects of the propiophenone core, the influence of dichloro-substitution, and the contribution of the methoxyphenyl moiety.
The central hypothesis of this guide is that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone exerts a potent anti-proliferative effect on cancer cells, primarily through the induction of apoptosis and cell cycle arrest. This prediction is based on a convergence of findings for analogous chemical structures, which suggest a multi-faceted mechanism targeting key cellular processes involved in cancer progression. This document will first elaborate on the rationale behind this hypothesis, drawing from the literature on related compounds. Subsequently, a comprehensive, stepwise experimental workflow will be detailed to systematically validate this predicted mechanism of action.
Part 1: The Scientific Rationale - A Tripartite Analysis of the Core Structure
The predicted anticancer activity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not based on direct experimental evidence for this specific molecule, but rather on a robust foundation of structure-activity relationship studies of its constituent parts.
The Propiophenone and Chalcone Backbone: A Privileged Scaffold in Oncology
Propiophenones and their α,β-unsaturated counterparts, chalcones, are well-established pharmacophores in anticancer drug discovery. A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of these scaffolds across a wide range of cancer cell lines.[1] Chalcone derivatives, in particular, have been shown to induce apoptosis and disrupt key signaling pathways in cancer cells.[2][3] The underlying mechanisms are diverse and include the disruption of microtubule dynamics, leading to cell cycle arrest, and the modulation of various protein kinases involved in cell survival and proliferation.[3][4]
The Dichlorophenyl Moiety: Enhancing Potency and Modulating Activity
The presence of two chlorine atoms on the phenyl ring is predicted to significantly influence the biological activity of the molecule. Dichloro-substitution can enhance the lipophilicity of a compound, potentially improving its cell membrane permeability. Furthermore, the electronic properties of the chlorine atoms can modulate the interaction of the molecule with its biological targets. Studies on dichloro-substituted chalcones have highlighted their potent antifungal and antiproliferative activities.[5][6] This suggests that the 3',5'-dichloro substitution pattern in our target molecule is a critical contributor to its predicted anticancer efficacy.
The Methoxyphenyl Group: A Key Player in Anticancer Mechanisms
The 4-methoxyphenyl group is a common feature in a multitude of biologically active compounds, including numerous anticancer agents. Research on methoxyphenyl-containing chalcones has revealed their ability to induce apoptosis and sensitize cancer cells to conventional chemotherapeutics like cisplatin.[7] Furthermore, compounds with a p-methoxyphenyl group have been shown to induce cell cycle arrest in breast cancer cells.[8] The presence of this moiety in 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone strongly suggests a role in modulating pathways that lead to programmed cell death and cell cycle disruption.
Part 2: A Proposed Mechanism of Action - Convergence on Apoptosis and Cell Cycle Arrest
Based on the cumulative evidence from its structural components, we propose that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone's primary mechanism of action against cancer cells involves a two-pronged attack: the induction of apoptosis and the promotion of cell cycle arrest.
A plausible signaling pathway is the activation of the intrinsic apoptotic pathway. This could be initiated by the compound's interaction with mitochondrial proteins, leading to the release of cytochrome c and the subsequent activation of caspase cascades. The presence of the methoxyphenyl group in structurally similar compounds has been linked to the dephosphorylation of Bcl-2-associated agonist of cell death (BAD) protein, which would promote apoptosis.[7]
Simultaneously, the compound may induce cell cycle arrest, likely at the G2/M phase, a common mechanism for chalcone-related molecules.[7] This would prevent cancer cells from progressing through mitosis and ultimately lead to a halt in proliferation.
The following diagram illustrates the hypothesized signaling pathway:
Caption: Hypothesized signaling pathway for the anticancer activity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Part 3: Experimental Validation - A Step-by-Step Guide
To rigorously test the hypothesized mechanism of action, a systematic series of in vitro experiments is proposed. This workflow is designed to first confirm the cytotoxic and anti-proliferative effects of the compound and then to dissect the underlying molecular mechanisms.
Workflow for Experimental Validation
The following diagram outlines the logical flow of experiments:
Caption: A stepwise experimental workflow to validate the predicted mechanism of action.
Detailed Experimental Protocols
Objective: To determine if 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is cytotoxic to cancer cells and to establish its potency (IC50).
Protocol: MTT Cell Proliferation Assay [9][10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| Positive Control | [Value] | [Value] |
Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [13][14][15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle-treated and positive control (e.g., staurosporine) cells.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| IC50 Compound | [Value] | [Value] | [Value] | [Value] |
| 2x IC50 Compound | [Value] | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] | [Value] |
Objective: To determine if the compound affects the cell cycle progression of cancer cells.
Protocol: Cell Cycle Analysis by Flow Cytometry [17][18][19][20][21]
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 24 | [Value] | [Value] | [Value] |
| IC50 Compound | 24 | [Value] | [Value] | [Value] |
| Vehicle Control | 48 | [Value] | [Value] | [Value] |
| IC50 Compound | 48 | [Value] | [Value] | [Value] |
Conclusion and Future Directions
This technical guide provides a scientifically grounded prediction for the mechanism of action of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, positing that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The proposed experimental workflow offers a clear and logical path to validate this hypothesis. Successful validation of this predicted mechanism would establish this compound as a promising lead for further preclinical and clinical development.
Future studies could delve deeper into the specific molecular targets within the apoptotic and cell cycle pathways. For instance, Western blot analysis could be employed to investigate the expression levels of key proteins such as caspases, Bcl-2 family members, cyclins, and cyclin-dependent kinases. Furthermore, if cell cycle arrest at the G2/M phase is confirmed, a tubulin polymerization assay would be a logical next step to investigate direct interactions with the microtubule network.[22][23] Similarly, if the compound shows characteristics of DNA damage, a DNA intercalation assay could be performed.[24][25][26][27] The comprehensive approach outlined in this guide will provide a robust understanding of the pharmacological properties of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and its potential as a novel anticancer therapeutic.
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Safety, handling, and MSDS for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
An In-Depth Technical Guide to the Safe Handling of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Section 1: Compound Identification and Hazard Profile
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex organic molecule. Its structure, featuring a dichlorinated aromatic ring and a methoxyphenyl group, suggests a unique chemical reactivity and toxicological profile that warrants careful consideration.
| Identifier | Data | Source |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | N/A |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 309.2 g/mol | [1] |
| CAS Number | Not assigned. Analogue (Isomer) 3',4'-dichloro... CAS: 898776-31-3 | [1] |
Analogue-Based Hazard Assessment
Given the absence of specific safety data, we infer the hazard profile from the following structural analogues:
-
4'-Methoxypropiophenone: Provides insight into the reactivity of the propiophenone core with a methoxy substitution.[2][3]
-
3',4'-Dichloropropiophenone: A critical analogue that informs on the influence of the dichlorinated phenyl ring.[4]
-
Propiophenone: The parent molecule, establishing baseline hazards.[5]
-
General Chlorinated Aromatics: Compounds like 3,4-Dichlorophenol offer guidance on the environmental and handling considerations for chlorinated functional groups.[6]
Inferred GHS Hazard Classification
Based on the available data for these analogues, the following Globally Harmonized System (GHS) classifications are anticipated. This is a precautionary assessment and should be treated as such until empirical data is available.
| Hazard Class | Category | Inferred Hazard Statement | Basis from Analogues |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][8] |
| Flammability | Category 4 (Combustible) | H227: Combustible liquid (if melted) | [2][3] |
Section 2: Physical and Chemical Properties
The physical state of this compound at room temperature is likely a solid, similar to its analogues.[3] The following table summarizes key computed and analogue-derived properties.
| Property | Value | Remarks | Source |
| Melting Point | 27 - 29 °C | Experimental, for 4'-Methoxypropiophenone. The dichlorination may increase this value. | [3] |
| Boiling Point | 273 - 275 °C | Experimental, for 4'-Methoxypropiophenone. | [3] |
| Flash Point | 61 °C | Experimental, for 4'-Methoxypropiophenone. Indicates a combustible material. | [3] |
| XLogP3-AA | 4.7 | Computed for the 3',4'-dichloro isomer. Indicates low water solubility and potential for bioaccumulation. | [1] |
| Water Solubility | Insoluble (predicted) | Based on high XLogP and analogue data. | [1] |
| Stability | Stable under normal conditions. | Avoid direct sunlight, moisture, and strong oxidizing agents.[3][7] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Safe handling is predicated on a containment strategy that minimizes all routes of exposure. The causality is clear: the inferred acute toxicity and irritant properties demand a multi-layered approach to protection.
Engineering Controls
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. The system must be designed to handle substances of this hazard class.
-
Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the operator from the specific hazards identified.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may be harmful or cause irritation. Gloves must be inspected before use and disposed of after contamination. |
| Skin/Body Protection | A flame-retardant laboratory coat. | Prevents contamination of personal clothing.[4] For larger quantities or spill response, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Not required under normal fume hood use. | If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges and P95 particulate pre-filters is mandatory. |
Standard Handling Protocol
The following workflow is a self-validating system for minimizing exposure during routine laboratory use.
Caption: Standard workflow for handling 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
These protocols are based on established procedures for similar chemical classes.[7][9]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill and Leak Response
Isolate the hazard area and deny entry to unnecessary personnel.[6]
Caption: Decision-making flowchart for spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the material.[7]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Section 5: Toxicological and Storage Considerations
Toxicological Profile (Inferred)
The toxicological properties have not been fully investigated. However, the molecular structure suggests several points of concern. The phenstatin family, which shares some structural similarities, is known for potent cytotoxicity and inhibition of tubulin assembly.[10] The presence of dichlorinated phenyl groups can sometimes be associated with genotoxic effects, although this has not been studied for this specific molecule.[10] All work should proceed under the assumption that this compound is cytotoxic and handle it accordingly.
Storage and Stability
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]
-
Environmental Precautions: Avoid release into the environment. The high predicted XLogP suggests it may be persistent and bioaccumulative.[1]
Disposal
Disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Procedure: Dispose of the material as hazardous waste through a licensed contractor.[4] Do not allow the chemical to enter drains or waterways.[12] Contaminated packaging should be treated as hazardous waste.
References
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Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Carl ROTH. [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]
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National Center for Biotechnology Information. (n.d.). 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. PubChem. [Link]
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Angene Chemical. (2021). Safety Data Sheet - (3,4,5-Trimethoxyphenyl)methanol. Angene Chemical. [Link]
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Chulalongkorn University. (n.d.). Manual for Chemical and Hazardous Substances Storage. [Link]
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Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a potential building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This guide details the preparation of the requisite 3-(4-methoxyphenyl)propanoyl chloride intermediate followed by its reaction with 1,3-dichlorobenzene using a Lewis acid catalyst. We emphasize the rationale behind critical experimental parameters, safety protocols, and characterization methods to ensure reproducibility and high-purity yields.
Introduction and Scientific Rationale
The synthesis of substituted propiophenones is of significant interest due to their prevalence as core scaffolds in a variety of biologically active molecules. The title compound, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, combines a halogenated phenyl ring with a methoxy-substituted phenyl moiety, offering multiple sites for further functionalization.
The chosen synthetic route employs a two-step process. The first step involves the conversion of commercially available 3-(4-methoxyphenyl)propanoic acid to its more reactive acyl chloride derivative. The second, and key, step is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dichlorobenzene.[1] Due to the electron-withdrawing and deactivating nature of the two chlorine atoms on the 1,3-dichlorobenzene ring, this reaction requires a potent Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion necessary to drive the reaction.[1][2] A major advantage of Friedel-Crafts acylation is the prevention of polysubstitution, as the resulting ketone product is less reactive than the starting material, effectively deactivating the ring against further acylation.[1]
Overall Reaction Scheme
Step 1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

Step 2: Friedel-Crafts Acylation

Materials and Methods
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | ≥98% | Commercial | |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Commercial | Use fresh or distilled. |
| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | ≥99% | Commercial | Anhydrous grade recommended. |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99.9% | Commercial | Must be anhydrous. Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial | Solvent for reaction. |
| Toluene | C₇H₈ | 92.14 | ACS Grade | Commercial | Solvent for acyl chloride formation. |
| Hydrochloric acid (HCl) | HCl | 36.46 | 37% aq. | Commercial | For workup. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. | Lab Prepared | For neutralization. |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated aq. | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Commercial | For drying organic layers. |
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, vacuum pump, standard glassware, and an inert atmosphere setup (e.g., nitrogen or argon manifold).
Detailed Experimental Protocol
Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride
This step converts the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction. Thionyl chloride is an effective and common reagent for this transformation.
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add 3-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) and anhydrous toluene (100 mL).
-
Chlorination: Slowly add thionyl chloride (6.0 mL, 83.2 mmol, 1.5 equiv.) to the stirred suspension at room temperature. The addition should be done carefully via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride, a pale yellow oil, is used directly in the next step without further purification.[3]
Part B: Friedel-Crafts Acylation for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
This is the core C-C bond-forming step. Anhydrous conditions are absolutely critical for the success of this reaction, as the Lewis acid catalyst, AlCl₃, reacts violently with water.[4]
-
Inert Atmosphere Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: In the flask, place anhydrous aluminum chloride (8.8 g, 66.0 mmol, 1.2 equiv.) and add anhydrous dichloromethane (DCM, 150 mL). Stir the suspension.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.
-
Acyl Chloride Addition: Dissolve the crude 3-(4-methoxyphenyl)propanoyl chloride (from Part A, ~55.5 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[3] An orange-red complex will form.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add 1,3-dichlorobenzene (6.5 mL, 55.5 mmol, 1.0 equiv.) dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5°C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. Stir until the ice has melted and the dark complex has decomposed.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Workflow and Mechanism Visualization
The following diagram illustrates the complete synthesis workflow, from starting materials to the final product.
Sources
Application Notes and Protocols for the Investigation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in Agrochemical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in agrochemical research. While this specific molecule is not extensively documented in current literature, its structural motifs—a dichlorinated phenyl ring and a methoxyphenyl group—are present in numerous compounds with established biological activity. This guide, therefore, serves as a foundational framework for exploring its potential as a novel herbicide, fungicide, or insecticide. We present a plausible synthetic route, detailed protocols for bioactivity screening, and a rationale grounded in the known properties of structurally related propiophenones and chalcones. Our objective is to provide the scientific community with the necessary tools and theoretical basis to unlock the potential of this promising, yet under-explored, chemical entity.
Introduction: The Rationale for Investigation
The propiophenone scaffold is a versatile chemical framework found in a variety of biologically active molecules. In the realm of agrochemicals, the introduction of specific functional groups can impart potent herbicidal, fungicidal, or insecticidal properties. Halogen-containing phenyl groups, in particular, are integral components of many commercial pesticides, often enhancing their efficacy and metabolic stability.[1] Similarly, the methoxy group can modulate a molecule's lipophilicity and target interaction.
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone combines these key features. Although direct agrochemical studies on this compound are scarce, the broader class of chalcones and other aromatic ketones, which are structurally analogous, exhibit a wide spectrum of activities, including antifungal, antibacterial, and herbicidal effects.[2] For instance, certain substituted ketones have been identified as potent inhibitors of plant growth, while others show significant fungitoxicity against phytopathogens.[3][4] The investigation of this specific propiophenone is therefore a logical step in the search for new agrochemical leads.
This guide is structured to be a self-validating system for research. We begin by proposing a robust synthesis protocol. Following this, we detail standardized, yet adaptable, screening protocols to systematically evaluate the compound's biological activity against key agricultural targets. The causality behind each step is explained, providing the user with not just a method, but a clear understanding of the experimental design.
Physicochemical & Structural Information
| Property | Value |
| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ |
| Molecular Weight | 309.19 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
| CAS Number | Not assigned |
| Predicted LogP | 4.5 - 5.0 |
| Predicted Solubility | Low in water, soluble in organic solvents (e.g., DMSO, Acetone) |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable approach to synthesizing 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(4-methoxyphenyl)propanoyl chloride. This method is well-established for the preparation of aryl ketones.[5]
Caption: Proposed synthetic workflow for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Detailed Step-by-Step Methodology:
-
Preparation of 3-(4-methoxyphenyl)propanoyl chloride:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
-
-
Friedel-Crafts Acylation Reaction:
-
In a separate three-necked flask under an inert atmosphere, add anhydrous 1,3-dichlorobenzene (2.0 eq) and a suitable solvent like dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Dissolve the crude 3-(4-methoxyphenyl)propanoyl chloride from the previous step in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench it by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
-
Potential Agrochemical Applications & Screening Protocols
Based on the known activities of structurally similar compounds, we propose screening the target molecule for herbicidal, fungicidal, and insecticidal properties.
Herbicidal Activity Screening
Rationale: Aryl ketones and compounds with chloro-phenyl moieties have demonstrated herbicidal effects.[4][6] The mechanism could involve the inhibition of vital plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for many commercial ketone-based herbicides.[4]
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- 5. Propiophenone - Wikipedia [en.wikipedia.org]
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The Versatile Role of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in the Synthesis of Bioactive Heterocycles
Introduction: A Privileged Scaffold for Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and natural products, owing to their diverse pharmacological activities. Among the myriad of synthetic intermediates, α,β-unsaturated ketones, and specifically chalcones, have emerged as exceptionally versatile building blocks. Their inherent reactivity, arising from the conjugated system and the electrophilic carbonyl carbon, provides a gateway to a multitude of cyclization reactions. This application note delves into the synthetic utility of a specific chalcone analogue, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone , as a pivotal precursor for the construction of biologically relevant pyrimidines, pyrazoles, and thiazoles. The strategic placement of dichloro and methoxy functionalities on the phenyl rings offers a unique opportunity to explore the structure-activity relationships of the resulting heterocyclic scaffolds, making this propiophenone a molecule of significant interest to researchers in organic synthesis and drug development. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4]
Synthesis of the Core Building Block: 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
The cornerstone of the synthetic pathways described herein is the efficient preparation of the target propiophenone. The most reliable and widely adopted method for the synthesis of such chalcones is the Claisen-Schmidt condensation .[2][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[5]
Reaction Principle: The Claisen-Schmidt Condensation
The mechanism of the Claisen-Schmidt condensation is initiated by the deprotonation of the α-carbon of the ketone (in this case, 3,5-dichloroacetophenone) by a strong base, typically an alkali metal hydroxide, to form a resonance-stabilized enolate.[6][7] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, our target propiophenone.[7] The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.
Figure 1: General workflow of the Claisen-Schmidt condensation for the synthesis of the target propiophenone.
Detailed Experimental Protocol: Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Materials:
-
3,5-Dichloroacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Expected Outcome:
The product is typically a pale yellow solid. The yield and purity should be assessed by standard analytical techniques (e.g., melting point, NMR, and IR spectroscopy).
| Parameter | Expected Value |
| Appearance | Pale yellow solid |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
Table 1: Expected outcome for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Application in Heterocyclic Synthesis: Gateway to Bioactive Scaffolds
The synthesized 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone serves as a versatile platform for the construction of a variety of heterocyclic systems. The presence of the α,β-unsaturated ketone moiety allows for facile cyclocondensation reactions with various binucleophiles.
Synthesis of Substituted Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are present in numerous clinically used drugs.[8] The reaction of chalcones with guanidine hydrochloride in the presence of a base is a well-established method for the synthesis of 2-amino-4,6-diarylpyrimidines.[8]
Reaction Principle:
The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrimidine ring.[9]
Figure 2: Reaction pathway for the synthesis of substituted pyrimidines from the target propiophenone.
Detailed Experimental Protocol:
-
A mixture of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-amino-4-(3,5-dichlorophenyl)-6-(4-methoxyphenyl)pyrimidine.
Synthesis of Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antifungal and anticancer properties.[10][11][12] A common route to synthesize 3,5-diaryl-2-pyrazolines, which can be subsequently oxidized to pyrazoles, is the reaction of chalcones with hydrazine hydrate.[12]
Reaction Principle:
The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization via attack of the second nitrogen atom on the β-carbon of the double bond, leading to the formation of the pyrazoline ring.
Detailed Experimental Protocol:
-
To a solution of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent) in glacial acetic acid or ethanol, add hydrazine hydrate (2 equivalents).
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the mixture is poured into crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purification by recrystallization from ethanol affords the 3-(3,5-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
Synthesis of Substituted Thiazoles
Thiazole is another important five-membered heterocyclic scaffold found in many biologically active compounds, including antimicrobials.[13][14] The Hantzsch thiazole synthesis is a classical method for their preparation, which can be adapted to start from chalcones.[14][15] This typically involves the reaction of an α-haloketone with a thioamide. For chalcones, a two-step process is generally employed.
Reaction Principle:
First, the α,β-double bond of the chalcone is brominated to yield an α,β-dibromo ketone. This intermediate then reacts with a thioamide (e.g., thiourea) in a cyclocondensation reaction to form the thiazole ring.
Figure 3: Two-step synthesis of substituted thiazoles from the target propiophenone.
Detailed Experimental Protocol:
Step 1: Bromination of the Chalcone
-
Dissolve 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent) in a suitable solvent like carbon tetrachloride or glacial acetic acid.
-
Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring at room temperature.
-
Continue stirring until the color of bromine disappears.
-
The solvent is removed under reduced pressure to obtain the crude α,β-dibromo ketone.
Step 2: Cyclocondensation with Thiourea
-
Reflux a mixture of the crude α,β-dibromo ketone (1 equivalent) and thiourea (2 equivalents) in ethanol for 4-6 hours.
-
After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium carbonate).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification by recrystallization from an appropriate solvent yields the desired 2-amino-4-(3,5-dichlorophenyl)-5-(4-methoxyphenyl)thiazole.
Biological Significance of the Synthesized Heterocycles
The heterocyclic compounds derived from 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone are of significant interest in drug discovery due to their potential biological activities.
-
Pyrimidines: Chalcone-derived pyrimidines have been reported to possess a wide range of pharmacological properties, including anticancer and antioxidant activities.[3][16] The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and, in some cases, the biological activity of the molecule.
-
Pyrazoles: Pyrazole derivatives synthesized from chalcones have shown promising antifungal and antitubercular activities.[10][11] The dichlorophenyl and methoxyphenyl moieties can contribute to the overall efficacy and selectivity of these compounds.
-
Thiazoles: Thiazole-containing compounds are well-known for their diverse bioactivities, including antimicrobial and anticancer effects.[13][15] The combination of the thiazole nucleus with the substituted aryl groups from the starting chalcone can lead to novel compounds with enhanced therapeutic potential.
Conclusion
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation allows for easy access to this key intermediate. The strategic positioning of its functional groups enables the efficient construction of diverse and biologically relevant heterocyclic scaffolds, including pyrimidines, pyrazoles, and thiazoles. The protocols outlined in this application note provide a solid foundation for researchers and scientists to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The inherent modularity of these synthetic routes allows for the generation of compound libraries for structure-activity relationship studies, further underscoring the importance of this propiophenone in modern medicinal chemistry.
References
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Reaction involved in synthesis of pyrimidine derivatives. - ResearchGate. Available from: [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp - PubMed. Available from: [Link]
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Claisen–Schmidt condensation - Wikipedia. Available from: [Link]
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Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available from: [Link]
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Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. Available from: [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. | Journal of Agricultural and Food Chemistry. Available from: [Link]
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4 - Organic Syntheses Procedure. Available from: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]
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Synthesis of 3,5-disubstituted pyrazoles and their derivatives - ResearchGate. Available from: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. Available from: [Link]
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Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available from: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones - ResearchGate. Available from: [Link]
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Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety - Der Pharma Chemica. Available from: [Link]
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Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
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Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. Available from: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available from: [Link]
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Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija - LMA leidykla. Available from: [Link]
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Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC - PubMed Central. Available from: [Link]
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Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. Available from: [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]
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Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Available from: [Link]
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Anticancer Activity of Natural and Synthetic Chalcones - MDPI. Available from: [Link]
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Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp | Request PDF - ResearchGate. Available from: [Link]
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(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. Available from: [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones. Available from: [Link]
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Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing). Available from: [Link]
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Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed. Available from: [Link]
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Application Note: A Robust RP-HPLC Method for the Analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Abstract
This application note details the systematic development of a simple, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. The methodology leverages a deep understanding of the analyte's physicochemical properties to rapidly achieve a robust and efficient separation. The final protocol provides excellent peak symmetry, optimal retention, and high efficiency, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All procedures are grounded in principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Initial Considerations
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex organic molecule featuring a dichlorinated phenyl ring and a methoxy-substituted phenyl ring. Accurate and precise quantification of such compounds is critical in drug development and chemical synthesis for ensuring purity, stability, and quality. The development of a reliable analytical method requires a foundational understanding of the molecule's inherent properties.
Analyte Physicochemical Properties: While specific data for the 3',5'-dichloro isomer is not readily available, a close structural isomer, 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, provides excellent surrogate data for initial method design.
-
Structure: C₁₆H₁₄Cl₂O₂
-
Molecular Weight: ~309.2 g/mol [3]
-
Calculated XLogP3: 4.7[3]
-
Functional Groups: Ketone, ether, aromatic rings, chloro-substituents.
The high XLogP value indicates significant hydrophobicity, making RP-HPLC the logical choice for analysis.[4][5][6] The molecule lacks readily ionizable functional groups, simplifying mobile phase selection as pH control is not critical for retention, though it can influence peak shape by affecting residual silanols on the stationary phase.[4]
Chromophoric Analysis & Wavelength Selection: The molecule contains three primary chromophores: the propiophenone system, the dichlorobenzene moiety, and the methoxyphenyl (anisole) group.
-
Propiophenone/Acetophenone: Exhibits a strong absorbance maximum around 240-245 nm.[7]
-
Dichlorobenzene: Shows absorbance in the 250-280 nm region.[8][9]
-
Anisole (Methoxyphenyl): Has an absorbance maximum around 270 nm.[10][11]
Based on this composite structure, a detection wavelength of 254 nm was selected as a robust starting point. This wavelength, commonly available on UV detectors, offers a high response for aromatic compounds and provides a good balance of sensitivity for the entire molecule.[12]
Experimental
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Data Acquisition: OpenLab CDS Software (or equivalent).
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (Milli-Q® or equivalent)
-
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone reference standard
Chromatographic Column:
-
A standard C18 column is the workhorse for hydrophobic neutral compounds and was selected for initial screening.
-
Selected Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
Method Development Strategy: A Causal Approach
The goal is to develop a simple, isocratic method that is efficient, robust, and provides a symmetric peak shape. The development process follows a logical, multi-step approach.
Caption: A systematic workflow for HPLC method development.
3.1. Initial Scouting and Retention Optimization: The primary driver of retention in RP-HPLC for a neutral compound is the percentage of the organic modifier in the mobile phase.[4][6] Acetonitrile was chosen as the initial organic solvent due to its lower viscosity and UV transparency.
A scouting run with a high percentage of organic modifier (e.g., 80% ACN / 20% Water) was performed. The goal of optimization is to achieve a retention factor (k') between 2 and 10, which ensures the analyte is retained sufficiently for good separation from the solvent front without excessively long run times. Based on the initial retention time, the percentage of acetonitrile was systematically adjusted.
3.2. Peak Shape and Efficiency: After achieving the desired retention, the peak shape was evaluated. The USP Tailing Factor (T) is a critical measure of peak symmetry, with an ideal value of 1.0 and an acceptable range typically up to 2.0.[2][13] Poor peak shape (tailing) for a neutral compound can sometimes be attributed to secondary interactions with residual silanols on the silica backbone of the stationary phase. While pH adjustment is a common tool to mitigate this for basic compounds, for a neutral analyte like this, ensuring a high-quality, well-end-capped column is the most effective strategy. The chosen column and mobile phase yielded a highly symmetrical peak without the need for mobile phase additives.
Results: Optimized Method and Performance
The systematic optimization process led to a final set of conditions that provided excellent chromatographic performance. The results of the key optimization steps are summarized below.
Table 1: Optimization of Mobile Phase Composition
| Mobile Phase (ACN:Water, v/v) | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
|---|---|---|---|
| 80:20 | 2.1 | 1.2 | 8,500 |
| 70:30 | 4.5 | 1.1 | 11,200 |
| 65:35 | 6.8 | 1.1 | 11,500 |
| 60:40 | 10.5 | 1.1 | 11,300 |
(Note: Data is representative for illustrative purposes)
As shown in Table 1, the 65:35 (Acetonitrile:Water) mobile phase provided a retention time of 6.8 minutes, falling squarely within the ideal range. This condition also delivered excellent peak symmetry and column efficiency.
Final Protocol and System Suitability
The following protocol is the validated, finalized method for the analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
5.1. Protocol: Step-by-Step
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and HPLC-grade Water in a 65:35 (v/v) ratio. Filter through a 0.45 µm filter and degas thoroughly by sonication or helium sparging.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100.0 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary for calibration.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve an expected final concentration within the calibrated range (e.g., 50 µg/mL).
-
HPLC System Setup:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 65:35 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm
-
Run Time: 12 minutes
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if it meets the criteria in Table 2. This is a mandatory step to ensure the chromatographic system is performing adequately.[13][14]
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions in a defined sequence.
Table 2: System Suitability Requirements (based on USP <621>) [2]
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatography. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and mobile phase. |
| Theoretical Plates (N) | ≥ 5000 | Indicates high column efficiency and good separation power. |
Method Validation Principles
While a full validation study is beyond the scope of this note, the developed method is designed to be readily validated according to ICH Q2(R2) guidelines.[1][15][16] Key validation parameters to be formally documented would include:
-
Specificity: Demonstrating that there is no interference from excipients or degradation products.
-
Linearity and Range: Establishing a concentration range over which the detector response is proportional to the analyte concentration.[17][18]
-
Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike recovery experiments.[17]
-
Precision: Evaluating the method's repeatability and intermediate precision.[17]
-
Robustness: Intentionally varying method parameters (e.g., %ACN ±2%, flow rate ±0.1 mL/min) to ensure the method remains reliable under minor perturbations.
Caption: Relationship between method development and validation.
Conclusion
A robust, efficient, and reliable isocratic RP-HPLC method has been developed for the quantitative analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. By leveraging a foundational understanding of the analyte's properties, a final method using a C18 column with a 65:35 Acetonitrile:Water mobile phase was established. The method provides excellent performance characteristics that meet standard system suitability criteria and is primed for full validation according to regulatory guidelines.
References
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ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725901, 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Retrieved from [Link]
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Li, X., Liu, X., Po, S., & Xu, Z. (2018). UV-vis absorption spectra of the polymers in a 1,2-dichlorobenzene solution. ResearchGate. Retrieved from [Link]
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Patel, K., Patel, J., & Patel, M. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 8(3), 348-356. Retrieved from [Link]
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Trivedi, M. K., et al. (2015). UV-vis spectra of control and treated samples of anisole. ResearchGate. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
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ICH. (2022). Validation of Analytical Procedure Q2(R2) - Draft. [Link]
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McBrien, M. (2024). Are You Sure You Understand USP <621>? Chromatography Online. [Link]
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Elmhurst College. (n.d.). Anisole UV-Vis Spectrum. Retrieved from [Link]
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Furlan, R. L. E., et al. (2012). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
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Singh, S., et al. (2020). Recent analytical method developed by RP-HPLC. ResearchGate. [Link]
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Cheméo. (n.d.). Chemical Properties of Propiophenone, 3',4'-dimethoxy-. Retrieved from [Link]
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Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Gudipati, M. S. (2012). Ultraviolet Absorption Spectra of Benzene and Chlorobenzene in Water-Ice Solutions. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726640, 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24725754, 3',4'-Dichloro-3-(4-methylphenyl)propiophenone. Retrieved from [Link]
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Ivanova, G., et al. (2010). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Journal of the University of Chemical Technology and Metallurgy, 45(3), 277-282. [Link]
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SpectraBase. (n.d.). propiophenone, semicarbazone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
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Application Notes and Protocols for the Asymmetric Catalytic Reduction of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Introduction: The Significance of Chiral Alcohols in Drug Discovery
In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is of paramount importance. Chiral molecules, particularly chiral alcohols, often serve as critical building blocks for complex pharmaceutical agents. The prochiral ketone, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, represents a key starting material. Its structure, featuring a dichlorinated phenyl ring and a methoxy-substituted phenyl group, is characteristic of scaffolds found in various biologically active compounds.[1] The catalytic asymmetric reduction of its ketone moiety provides access to enantiomerically enriched secondary alcohols, which are high-value intermediates for the synthesis of novel therapeutics.[2][3]
This document provides a detailed guide to a robust and highly selective catalytic reaction for the asymmetric reduction of this substrate: the Corey-Bakshi-Shibata (CBS) reduction.[4][5][6] This method is renowned for its high enantioselectivity, operational simplicity, and broad substrate scope, making it an invaluable tool for researchers in drug development.[7][8]
Core Principle: The Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[7][9]
Mechanism of Asymmetric Induction
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The key steps are as follows:
-
Catalyst-Borane Complex Formation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[7]
-
Ketone Coordination: The prochiral ketone substrate then coordinates to this activated catalyst-borane complex. The ketone orients itself to minimize steric hindrance, with the larger substituent (the 3',5'-dichlorophenyl group) positioned away from the bulky group on the catalyst.
-
Stereoselective Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a rigid, six-membered ring transition state. This intramolecular hydride delivery is highly face-selective, leading to the formation of one enantiomer of the alcohol preferentially.[7]
-
Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the active catalyst for the next catalytic cycle. Subsequent workup hydrolyzes the alkoxyborane to yield the final chiral alcohol.
The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates which enantiomer of the alcohol is produced, providing excellent control over the stereochemical outcome.
Figure 1: Simplified mechanism of the CBS reduction.
Experimental Protocol: Asymmetric Reduction of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
This protocol outlines the procedure for the (S)-CBS catalyst-mediated reduction to yield the (R)-alcohol. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst should be employed.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | >98% | Varies | Substrate |
| (S)-2-Methyl-CBS-oxazaborolidine | 1 M solution in Toluene | Major suppliers | Catalyst |
| Borane-dimethyl sulfide complex (BMS) | ~10 M | Major suppliers | Stoichiometric reductant |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major suppliers | Reaction Solvent |
| Methanol (MeOH) | ACS Grade | Varies | Quenching agent |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Varies | Workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | Extraction Solvent |
| Brine (saturated NaCl solution) | N/A | Lab prepared | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Varies | Drying agent |
Step-by-Step Procedure
Figure 2: Experimental workflow for the CBS reduction.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is flame-dried and allowed to cool to room temperature.
-
Reagent Charging: To the flask, add 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1.0 g, ~3.07 mmol) and anhydrous THF (20 mL). Stir until the substrate is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.31 mL, 0.31 mmol, 10 mol%) to the stirred reaction mixture via syringe.
-
Reductant Addition: Add the borane-dimethyl sulfide complex (~10 M, 0.46 mL, 4.6 mmol, 1.5 equiv) dropwise to the reaction mixture over a period of 30 minutes using a syringe pump. Maintain the internal temperature below 5°C. Caution: BMS reacts with moisture and air; handle under an inert atmosphere. Gas evolution (H₂) will occur during quenching.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add methanol (5 mL) dropwise to quench the excess borane. Caution: Vigorous gas evolution may occur. Stir for 20 minutes.
-
Aqueous Workup: Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Data Interpretation
The CBS reduction is expected to proceed with high yield and excellent enantioselectivity.
| Catalyst Enantiomer | Expected Product Configuration | Typical Yield (%) | Expected e.e. (%) |
| (S)-CBS | (R)-alcohol | 85 - 95 | >95 |
| (R)-CBS | (S)-alcohol | 85 - 95 | >95 |
Analysis of Enantiomeric Excess (e.e.):
The enantiomeric excess is a measure of the stereoselectivity of the reaction and is determined using chiral HPLC. The e.e. is calculated as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively. A high e.e. value (>95%) is indicative of a successful asymmetric synthesis.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will consume the borane reductant. Check the quality and concentration of the BMS solution.
-
Low Enantioselectivity: The presence of water can significantly decrease the e.e.[7] Ensure rigorous anhydrous conditions. The reaction temperature should be carefully controlled during the addition of BMS.
-
Incomplete Reaction: The reaction may require a longer reaction time or a slight increase in the amount of BMS (e.g., to 2.0 equivalents).
Conclusion
The Corey-Bakshi-Shibata reduction offers a reliable, efficient, and highly stereoselective method for the synthesis of chiral alcohols from prochiral ketones like 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This protocol provides a comprehensive framework for researchers to access enantiomerically pure building blocks, thereby facilitating the advancement of drug discovery and development programs. The principles and procedures outlined herein are grounded in well-established catalytic methodologies, ensuring a high probability of success for experienced synthetic chemists.
References
- Google Patents. (n.d.). Synthesis method for 3-methoxypropiophenone.
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National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-3',4'-dimethoxybiphenyl. PubMed. Retrieved from [Link]
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Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]
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MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
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ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-methoxypropiophenone.
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Springer. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. PubMed. Retrieved from [Link]
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ResearchGate. (2001). Reaction of 3,4-Dichloro-5-methoxyfuran-2(5H)-one with 1,2-Organylbis(diphenylphosphines). Retrieved from [Link]
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ACS Publications. (n.d.). Polymer-Immobilized Catalyst for Asymmetric Hydrogenation of Racemic α-(N-Benzoyl-N-methylamino)propiophenone. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]
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IEEE Xplore. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Retrieved from [Link]
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CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
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Phytochemicals online. (n.d.). 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
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ACS Publications. (2022). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Retrieved from [Link]
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Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]
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Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
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YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
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ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
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PubChem. (n.d.). 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a substituted aryl ketone with potential applications as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Moving beyond a simple laboratory procedure, this note emphasizes the critical considerations required for a safe, efficient, and scalable synthesis. We will explore the underlying chemical principles, provide step-by-step protocols, and address the practical challenges of process optimization, safety management, and quality control inherent in scaling up from the bench to pilot plant production.
Introduction: The Significance of Substituted Propiophenones
Propiophenone and its derivatives are foundational scaffolds in organic synthesis.[] Their utility stems from the versatile reactivity of the ketone functional group, which serves as a handle for constructing more complex molecular architectures. These compounds are crucial starting materials in the synthesis of various biologically active agents, including those with potential antihyperglycemic or local anesthetic properties.[] The target molecule, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, incorporates a dichlorinated phenyl ring, a feature often used in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability and binding affinity.
The synthesis of such molecules typically involves classical reactions like the Friedel-Crafts acylation.[3] While straightforward on a small scale, scaling this process introduces significant challenges related to reaction exothermicity, reagent handling, and product purification.[4] This guide is designed to bridge that gap, offering field-proven insights to navigate these complexities effectively.
Proposed Synthetic Pathway
The most logical and industrially viable approach to synthesizing the target molecule is a two-step process. This strategy is centered around a Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[5]
-
Preparation of the Acylating Agent : First, 3-(4-methoxyphenyl)propanoic acid is converted into its more reactive derivative, 3-(4-methoxyphenyl)propanoyl chloride. This "activation" step is essential for the subsequent acylation reaction.
-
Friedel-Crafts Acylation : The activated acyl chloride is then reacted with 1,3-dichlorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield the final product.
The overall workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Detailed Synthesis Protocols and Mechanistic Discussion
This section provides detailed experimental procedures for each step of the synthesis. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 3-(4-methoxyphenyl)propanoyl Chloride
3.1.1 Rationale and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation, particularly at scale, because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the final acyl chloride.
3.1.2 Laboratory-Scale Protocol (Illustrative)
-
Setup : Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet bubbler (to neutralize HCl and SO₂ gas in a basic solution), and a dropping funnel. The entire apparatus must be protected from atmospheric moisture.
-
Charging : Charge the flask with 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition : Add thionyl chloride (1.5 eq) dropwise to the flask at room temperature. A small amount of N,N-dimethylformamide (DMF, ~1 drop) can be added as a catalyst.
-
Reaction : After the addition is complete, gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation : Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-methoxyphenyl)propanoyl chloride is typically a light-yellow oil and is used directly in the next step without further purification.
Step 2: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
3.2.1 Rationale and Mechanistic Insight
This step is the core carbon-carbon bond-forming reaction. The Lewis acid, AlCl₃, coordinates to the oxygen atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion.[5] The electron-rich π-system of 1,3-dichlorobenzene then attacks this acylium ion. Due to the ortho-, para-directing nature of the chlorine substituents (despite being deactivating), the primary site of acylation is the C4 position, which is para to one chlorine and ortho to the other. A subsequent deprotonation step restores aromaticity to yield the final ketone product.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
3.2.2 Laboratory-Scale Protocol (Illustrative)
-
Setup : Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging : Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and 1,3-dichlorobenzene (3.0 eq, serves as both reactant and solvent).
-
Cooling : Cool the stirred suspension to 0-5°C using an ice-water bath.
-
Addition : Add the crude 3-(4-methoxyphenyl)propanoyl chloride (1.0 eq) from Step 1 dropwise via the dropping funnel, maintaining the internal temperature below 10°C. The reaction is exothermic, and HCl gas will be evolved.[7]
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by an in-process control (e.g., TLC or HPLC).
-
Quenching : Cool the reaction mixture back to 0-5°C and quench it by slowly and carefully pouring it onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,3-dichlorobenzene.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for smaller scales.
Process Safety Management
Transitioning from lab to pilot scale necessitates a rigorous evaluation of process safety.
Hazard Analysis
The reagents used in this synthesis possess significant hazards that must be properly managed.
| Reagent | Key Hazards | Recommended Handling Practices |
| Thionyl Chloride | Corrosive, toxic by inhalation, reacts violently with water. | Handle only in a well-ventilated fume hood. Use acid-resistant gloves and chemical splash goggles. Ensure no contact with moisture. |
| Aluminum Chloride | Corrosive, reacts violently and exothermically with water, releasing toxic HCl gas.[8] | Use and store in a dry environment. Wear appropriate PPE, including a face shield.[9] Have a Class D fire extinguisher available.[9] |
| 1,3-Dichlorobenzene | Harmful if swallowed, skin and eye irritant, toxic to aquatic life. | Avoid inhalation of vapors. Use in a well-ventilated area. Prevent release into the environment. |
| Hydrochloric Acid | Severe skin and eye burns, respiratory tract irritation. | Handle with appropriate acid-resistant PPE. Ensure access to an emergency eyewash station and safety shower. |
Engineering Controls and PPE
-
Ventilation : All operations should be conducted in a chemical fume hood or a well-ventilated enclosure, especially the handling of AlCl₃ and the quenching step, which generate HCl gas.
-
Personal Protective Equipment (PPE) : Standard PPE includes a fire-retardant lab coat, chemical splash goggles, a face shield (especially during quenching), and appropriate chemical-resistant gloves (e.g., butyl rubber for AlCl₃).[10]
-
Moisture Control : All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen) to prevent the deactivation of AlCl₃.[9]
Scale-Up Considerations and Process Optimization
Directly scaling the laboratory protocol is often inefficient and unsafe. The following points must be addressed for a successful scale-up campaign.
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (>1 kg) | Rationale for Change |
| Mixing | Magnetic Stirring | Mechanical Stirring (overhead stirrer with appropriate impeller) | Ensures efficient heat transfer and prevents localized "hot spots" in a larger volume. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller/Heater Unit | Provides precise and reliable control over the reaction exotherm. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging. |
| Reagent Addition | Dropping Funnel (manual) | Metering Pump | Allows for controlled, consistent addition rates, which is critical for managing the exotherm of the Friedel-Crafts reaction. |
| Quenching | Pouring onto ice/acid | Reverse addition: slowly adding the reaction mixture to a large, well-stirred vessel of cold aqueous acid. | Provides better control over the highly exothermic quenching process, minimizing splashing and rapid gas evolution. |
| Purification | Column Chromatography | Recrystallization or Distillation | Chromatography is generally not economically viable for large quantities. Developing a robust recrystallization protocol is key for achieving high purity at scale. |
Analytical Methods for Quality Control
A robust analytical strategy is essential for ensuring process consistency and final product quality.
In-Process Controls (IPCs)
-
Reaction Completion : Monitor the disappearance of the starting acyl chloride in the Friedel-Crafts step using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This prevents unnecessary heating or extended reaction times.
-
Work-up Monitoring : Check the pH of aqueous layers during washes to ensure complete neutralization of acids.
Final Product Characterization
The identity and purity of the final 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone should be confirmed using a suite of analytical techniques.
| Technique | Expected Result | Purpose |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the methoxy group, and two triplets for the ethyl chain. | Confirms molecular structure and checks for isomeric impurities. |
| ¹³C NMR | Carbonyl carbon signal (~195-200 ppm), signals for aromatic carbons, methoxy carbon, and aliphatic carbons. | Provides further confirmation of the carbon skeleton. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (C₁₆H₁₄Cl₂O₂), showing the characteristic isotopic pattern for two chlorine atoms. | Confirms molecular weight and elemental composition. |
| HPLC/GC | Single major peak. | Quantifies purity and detects minor impurities. |
| Melting Point | Sharp and defined melting range. | A classic indicator of purity. |
Conclusion
The synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone via a two-step sequence involving acyl chloride formation and subsequent Friedel-Crafts acylation is a robust and scalable method. Success at a larger scale hinges on a thorough understanding of the reaction mechanism, meticulous management of process safety, and intelligent adaptation of the protocol to address challenges in heat transfer, material handling, and purification. The detailed procedures and considerations outlined in this application note provide a solid foundation for researchers and process chemists to safely and efficiently produce this valuable chemical intermediate.
References
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Wikipedia. Propiophenone. (URL: [Link])
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PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. (URL: [Link])
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Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. (URL: [Link])
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Exploring (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: Properties and Applications. (URL: [Link])
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Organic Syntheses. Isonitrosopropiophenone. (URL: [Link])
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The Good Scents Company. Propiophenone. (URL: [Link])
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. (URL: [Link])
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ACS Publications. Efficient Multigram-Scale Synthesis of 7-Substituted 3-Methyltetral-1-ones and 6-Fluoromenadione. (URL: [Link])
-
Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (URL: [Link])
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Carl ROTH. Safety Data Sheet: Aluminium chloride. (URL: [Link])
-
CDN. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (URL: [Link])
-
ResearchGate. Optimization of the synthesis of propiophenone. (URL: [Link])
-
YouTube. [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. (URL: [Link])
-
Phytochemicals online. 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. (URL: [Link])
-
Princeton EHS. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (URL: [Link])
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Carl ROTH. Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. (URL: [Link])
-
PCCA. Safety Data Sheet: Aluminum Chloride USP Hexahydrate Crystals. (URL: [Link])
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PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (URL: [Link])
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University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. (URL: [Link])
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-
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Welcome to the technical support guide for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance the yield and purity of your target molecule. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.
Overview of the Synthetic Challenge
The synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is most commonly approached via a two-stage process. The first stage involves the preparation of the key electrophile, 3-(4-methoxyphenyl)propionyl chloride, from its corresponding carboxylic acid. The second, and more challenging stage, is a Friedel-Crafts acylation of 1,3-dichlorobenzene.
This guide will address common pitfalls and optimization strategies for both stages, with a particular focus on the critical, and often misunderstood, regioselectivity of the Friedel-Crafts reaction.
Caption: General two-stage synthetic workflow.
Part 1: Preparation of 3-(4-methoxyphenyl)propionyl Chloride
The quality of your acylating agent is paramount. This section addresses the conversion of the parent carboxylic acid to the highly reactive acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and chlorinating agent for this step?
A1: The direct precursor is 3-(4-methoxyphenyl)propanoic acid. This can be synthesized by hydrogenation of 4-methoxycinnamic acid[1]. For the conversion to the acyl chloride, thionyl chloride (SOCl₂) is highly recommended. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification of the desired acyl chloride[2][3].
Troubleshooting Guide: Low Acyl Chloride Yield
Q2: I am experiencing low yields or incomplete conversion when preparing my acyl chloride. What are the likely causes?
A2: This is a common issue, typically rooted in reagent quality or reaction conditions. Let's break down the potential problems and solutions.
-
Problem 1: Presence of Moisture. Acyl chlorides are extremely reactive towards water and will rapidly hydrolyze back to the carboxylic acid.
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of HCl and reformation of the less reactive carboxylic acid.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (if any) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem 2: Inefficient Removal of Byproducts. For chlorinating agents other than SOCl₂, byproducts can complicate purification.
-
Causality: Reagents like phosphorus pentachloride (PCl₅) produce solid phosphorus oxychloride (POCl₃), which must be separated from the liquid acyl chloride product, often by fractional distillation[4][5].
-
Solution: Stick with thionyl chloride (SOCl₂) to leverage its gaseous byproducts. If using other agents, a careful fractional distillation with a fractionating column (e.g., Vigreux) is necessary.
-
-
Problem 3: Insufficient Reagent or Reaction Time. The conversion may be incomplete.
-
Causality: The reaction requires a stoichiometric amount of the chlorinating agent. Often, a slight excess is used to ensure the reaction goes to completion.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of thionyl chloride. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). Gently refluxing the mixture can also drive the reaction to completion[6].
-
| Chlorinating Agent | Byproducts | Physical State | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂)[2] | SO₂, HCl | Liquid | Gaseous byproducts, easy purification. | Toxic and corrosive. |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Liquid | Gaseous byproducts, clean reaction. | More expensive, toxic. |
| Phosphorus Pentachloride (PCl₅)[4] | POCl₃, HCl | Solid | Highly reactive. | Solid reagent, liquid byproduct (POCl₃) requires distillation. |
| Phosphorus Trichloride (PCl₃)[4] | H₃PO₃ | Liquid | Less vigorous than PCl₅. | Stoichiometry is 3:1 acid to PCl₃, phosphorous acid byproduct. |
Protocol 1: Synthesis of 3-(4-methoxyphenyl)propionyl Chloride
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or an acid trap (e.g., a beaker with NaOH solution).
-
Inert Atmosphere: Flush the entire system with dry nitrogen or argon gas.
-
Reagents: To the flask, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The remaining liquid is the desired 3-(4-methoxyphenyl)propionyl chloride, which can be used in the next step, often without further purification.
Part 2: The Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This electrophilic aromatic substitution is the most critical and error-prone step in the synthesis. Success hinges on understanding the reactivity of the substrate and the mechanism of the reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide: Critical Failures in Acylation
Q3: My Friedel-Crafts reaction has a very low yield or failed completely. What went wrong?
A3: This is a frequent outcome when acylating a deactivated aromatic ring. The causes are almost always related to catalyst activity or substrate reactivity.
-
Problem 1: Inactive Lewis Acid Catalyst.
-
Causality: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. It reacts vigorously with atmospheric moisture to form aluminum hydroxides, rendering it catalytically inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Weigh it out quickly and add it to the reaction under a robust inert atmosphere. Do not use old, clumpy AlCl₃.
-
-
Problem 2: Deactivated Aromatic Substrate.
-
Causality: 1,3-Dichlorobenzene is a highly electron-deficient (deactivated) ring. The two chlorine atoms are electron-withdrawing via induction, making the ring less nucleophilic and therefore less reactive towards electrophilic attack[7][8]. Friedel-Crafts reactions fail on strongly deactivated systems[7].
-
Solution: More forcing conditions are required than for activated rings like anisole. This means higher reaction temperatures and potentially longer reaction times. However, the most critical factor is the amount of catalyst.
-
-
Problem 3: Incorrect Catalyst Stoichiometry.
-
Causality: This is the most common error in this specific synthesis. The AlCl₃ catalyst coordinates to the carbonyl oxygen of the newly formed ketone product. This complexation deactivates the catalyst. Therefore, the catalyst is not truly catalytic and must be used in stoichiometric amounts[8].
-
Solution: You must use at least 1.1 equivalents of AlCl₃ for every equivalent of the acyl chloride. Using catalytic amounts (e.g., 0.1 eq) will result in reaction failure. An excess is often beneficial to drive the reaction forward.
-
Q4: My product is a mixture of isomers, and I can't isolate the desired 3',5'-dichloro product. How can I improve selectivity?
A4: This is not a matter of optimization but a fundamental challenge of regioselectivity. The direct Friedel-Crafts acylation of 1,3-dichlorobenzene is not a viable route to obtaining 3',5'-dichloropropiophenone as the major product.
-
The Underlying Chemistry (Regioselectivity):
-
While chlorine is a deactivating group, it is an ortho, para director for electrophilic aromatic substitution. In 1,3-dichlorobenzene, the possible sites for attack are C2, C4, and C5.
-
Attack at C4/C6: This position is ortho to one chlorine and para to the other. This is the most electronically activated position on the ring.
-
Attack at C2: This position is ortho to two chlorine atoms. It is sterically hindered and electronically unfavorable.
-
Attack at C5: This position is meta to both chlorine atoms and is the most deactivated position.
-
Caption: Regioselectivity of acylation on 1,3-dichlorobenzene.
-
Recommended Alternative Strategy:
-
To successfully synthesize the 3',5'-dichloro isomer, you must start with a precursor that already possesses the correct 3,5-substitution pattern. The most logical starting material would be 3,5-dichlorobenzoic acid or 3,5-dichlorobenzoyl chloride . From there, the propiophenone side chain would need to be constructed using methods other than a direct Friedel-Crafts acylation, such as using organometallic reagents (e.g., Grignard or organocuprate chemistry).
-
Protocol 2: General Procedure for Friedel-Crafts Acylation (Illustrative)
This protocol describes the general method, which, as explained above, will yield the incorrect isomer for this specific target.
-
Preparation: Set up an oven-dried, three-neck flask with a stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) and cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Add 1,3-dichlorobenzene (1.0 eq) to the cooled suspension.
-
Electrophile Addition: Dissolve 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction back down to 0°C and very slowly and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure. The crude product would then require purification by column chromatography or recrystallization to separate the isomeric products.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
ResearchGate. Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid …. [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]
- Google Patents. (1984). EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
-
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
- Google Patents. (2010). CN101671245A - Process for preparing 3-methoxypropiophenone.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Pharmaffiliates. CAS No : 6582-42-9 | Product Name : 3',4'-Dichloropropiophenone. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Welcome to the technical support center for the purification of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested methods for achieving high purity. As your partner in science, we understand that purification is both an art and a science. The following troubleshooting guide and FAQs are structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent and challenging issues encountered during the purification of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. Each question is answered with a causative explanation and a series of actionable solutions.
Q1: My crude product has isolated as a persistent, sticky oil or low-melting solid, making recrystallization impossible. What is the best path forward?
Expert Analysis: The inability to obtain a crystalline solid from a crude reaction mixture is a classic problem. This often indicates the presence of significant impurities that act as "crystal lattice disruptors." These can include unreacted starting materials, regioisomers from the synthesis (e.g., Friedel-Crafts acylation at an alternative position), or residual solvent. An oily consistency prevents the ordered molecular packing required for crystallization.
Recommended Strategy: When direct crystallization fails, column chromatography is the mandatory next step. It is the most powerful and versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1]
Actionable Solutions:
-
Initial Work-up Verification: Before chromatography, ensure your aqueous work-up was thorough. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities, followed by a brine (saturated NaCl) wash to break up emulsions and remove bulk water.
-
Solvent System Selection (TLC): The key to successful chromatography is selecting an appropriate mobile phase (eluent). This is done empirically using Thin Layer Chromatography (TLC).
-
Start Point: Begin with a relatively non-polar system like 10% Ethyl Acetate in Hexanes.
-
Goal: You are looking for a solvent system that gives your desired product a Retention Factor (Rf) of ~0.3-0.4 . This Rf value typically provides the best separation from impurities.
-
Observation: If the spot remains at the baseline, increase the polarity (e.g., 20% Ethyl Acetate). If it shoots to the solvent front, decrease the polarity (e.g., 5% Ethyl Acetate).
-
-
Column Preparation & Execution:
-
Use silica gel as the stationary phase. For the target molecule, a standard 60 Å pore size silica is appropriate.
-
Perform a "flash" chromatography run, using positive pressure to accelerate solvent flow. This minimizes the time the compound spends on the acidic silica, reducing the risk of degradation.[2]
-
Q2: I'm performing column chromatography, but my product is co-eluting with an impurity, or the TLC shows significant streaking. How can I improve the separation?
Expert Analysis: Poor separation on a silica gel column points to one of several issues: an improperly chosen solvent system, column overloading, or interactions between your compound and the stationary phase. Streaking, in particular, is often a sign of compound acidity, excessive polarity, or on-column degradation.
Actionable Solutions:
-
Refine the Mobile Phase:
-
Reduce Polarity: If spots are too high on the TLC plate (high Rf) and close together, a less polar eluent will increase retention and improve separation.
-
Use a Ternary System: Sometimes, adding a third solvent can dramatically improve separation. For example, adding 1-2% triethylamine (NEt₃) to your eluent can deactivate the acidic silanol groups on the silica surface, preventing streaking of basic compounds.[2] Conversely, adding 1% acetic acid can improve the resolution of acidic compounds. For a neutral ketone like the target compound, this is less likely to be necessary unless impurities are acidic or basic.
-
Try a Different Solvent System: If Hexanes/Ethyl Acetate fails, consider Dichloromethane/Methanol or Toluene/Acetone systems.
-
-
Check Column Loading:
-
A common rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel. Overloading the column will cause broad, overlapping bands.
-
-
Sample Application:
-
Ensure your crude product is dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. Loading in a strong solvent will cause the initial band to spread, ruining the separation from the start.
-
Purification Strategy Decision Workflow
Caption: Decision tree for selecting the primary purification method.
Q3: My product appears pure by ¹H NMR after chromatography, but the yield is very low. Where could my product have gone?
Expert Analysis: Low recovery after chromatography is a frustrating issue. Potential causes include irreversible adsorption to the silica gel, product degradation on the column, or physical loss during processing. Propiophenone derivatives are generally stable, but the acidic nature of silica can sometimes catalyze unforeseen reactions.[2]
Actionable Solutions:
-
Check for Irreversible Adsorption: Highly polar compounds or those with multiple hydrogen bond donors can stick permanently to silica. While your target molecule is moderately polar, this is a possibility. After your run, try flushing the column with a very polar solvent like 10% Methanol in Ethyl Acetate to see if any additional material elutes.
-
Use Deactivated Silica: Consider using silica gel treated with a neutralizing agent or purchase pre-deactivated silica. You can also prepare it by adding ~1% triethylamine to the eluent during the entire run.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography. The faster the compound passes through the column, the less time it has to potentially degrade.
-
Post-Column Processing: Ensure you are not losing product during the solvent removal step. Use a rotary evaporator at a moderate temperature and vacuum. Avoid heating too strongly, as this can lead to decomposition or loss of volatile products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from a Friedel-Crafts synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone?
The synthesis of your target molecule likely involves a Friedel-Crafts reaction or a similar electrophilic aromatic substitution. The primary impurities will stem from the inherent limitations of this reaction class.
-
Unreacted Starting Materials: Incomplete reactions will leave behind 1,3-dichlorobenzene and 3-(4-methoxyphenyl)propionyl chloride (or the corresponding acid if hydrolyzed).
-
Regioisomers: While the methoxy group is a strong ortho, para-director, and the two chlorine atoms are deactivating, there is a possibility of acylation at other positions on the dichlorobenzene ring, though this is generally minor.
-
Polyacylation Products: If an excess of the acylating agent is used or reaction conditions are too harsh, a second acylation event could occur, though this is sterically hindered and electronically disfavored.
-
Hydrolyzed Acylating Agent: The 3-(4-methoxyphenyl)propionyl chloride can hydrolyze during workup to form 3-(4-methoxyphenyl)propionic acid. This acidic impurity is easily removed with a NaHCO₃ wash.
Q2: What is a good starting protocol for recrystallizing my product once I have it in a semi-pure, solid state?
Recrystallization is an excellent technique for the final polishing of a compound that is already >85-90% pure.[3] The key is finding a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane).
-
Ideal Solvent Found: The ideal solvent will dissolve your compound completely upon heating (e.g., in a hot water bath) but will result in the formation of crystals upon slow cooling to room temperature and then in an ice bath.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
| Solvent System | Polarity Index | Typical Use Case for Ketones |
| Ethanol/Water | High | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool. |
| Isopropanol | Medium | A common choice for aromatic ketones. |
| Ethyl Acetate/Hexanes | Medium/Low | Excellent for compounds that are too soluble in pure ethyl acetate. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears.[4] |
| Toluene | Low | Good for less polar compounds, often yields high-quality crystals. |
Q3: How do I confirm the purity of my final product?
A single purification method is rarely sufficient proof of purity. A combination of analytical techniques is required for authoritative confirmation.
-
Thin Layer Chromatography (TLC): Your final product should show a single, well-defined spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The spectra should show sharp peaks corresponding to all expected protons and carbons, with correct integrations and splitting patterns. The absence of peaks from starting materials or other impurities is critical.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample should yield a single major peak, allowing for purity to be calculated as a percentage (e.g., >99% by peak area).[5]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.
Column Chromatography Troubleshooting Flowchart
Caption: Troubleshooting guide for common column chromatography issues.
References
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PubMed. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Retrieved January 26, 2026, from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 26, 2026, from [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
-
European Patent Office. (n.d.). EP 0850948 A1 - Propiophenone derivatives and process for preparing the same. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Retrieved January 26, 2026, from [Link]
-
Biopurify. (n.d.). CAS 136196-47-9 | 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 26, 2026, from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved January 26, 2026, from [Link]
-
European Patent Office. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved January 26, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved January 26, 2026, from [Link]
-
University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Retrieved January 26, 2026, from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). Retrieved January 26, 2026, from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved January 26, 2026, from [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. Retrieved January 26, 2026, from [Link]
Sources
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- 4. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]
- 5. auroraprosci.com [auroraprosci.com]
How to increase the solubility of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone for bioassays
Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubilization of hydrophobic compounds like 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone for accurate and reproducible bioassay results. Our approach is grounded in established scientific principles to ensure the integrity of your experiments.
Understanding the Challenge: Physicochemical Properties of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
| Property | Value (for 3',4' analog) | Implication for Bioassays |
| Molecular Formula | C16H14Cl2O2 | - |
| Molecular Weight | 309.2 g/mol [1] | Affects molarity calculations for stock solutions. |
| XLogP3 | 4.7[1] | Indicates high lipophilicity and consequently poor aqueous solubility. |
| Hydrogen Bond Donors | 0[1] | Fewer interactions with polar solvents like water. |
| Hydrogen Bond Acceptors | 2[1] | Limited potential for hydrogen bonding with aqueous media. |
The high XLogP3 value is the primary indicator that this compound will be challenging to dissolve in aqueous assay buffers, necessitating a systematic approach to solubilization.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempt to dissolve the compound in aqueous buffer failed. What is the first and most common step to prepare a stock solution?
A1: The recommended starting point for a hydrophobic compound is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[2] Preparing a concentrated stock (e.g., 10-50 mM) in DMSO allows for subsequent dilution into your aqueous assay buffer while keeping the final DMSO concentration low enough to avoid cellular toxicity.[3][4]
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh a small amount of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone using a calibrated analytical balance.
-
Calculate the Volume of DMSO: Determine the required volume of 100% DMSO to achieve the desired stock concentration. The Molarity Calculator from MedChemExpress is a useful tool for this calculation.
-
Dissolution: Add the DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if needed.[5]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here’s a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Compound Precipitation:
Caption: A workflow for troubleshooting compound precipitation.
Detailed Explanation and Protocols:
-
Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[4] Higher concentrations can cause cellular stress and may also contribute to compound precipitation. Always aim for the lowest possible final DMSO concentration.
-
Stepwise Dilution: Avoid making large, single-step dilutions (e.g., 1:1000) directly from a high-concentration DMSO stock into your final aqueous buffer. Instead, perform a series of intermediate dilutions.
Protocol for Serial Dilution:
-
Create an intermediate dilution of your DMSO stock in 100% DMSO (e.g., dilute a 50 mM stock to 5 mM).
-
Perform the next dilution step into your aqueous assay buffer.
-
Ensure thorough mixing after each dilution step.[6] Using fresh pipette tips for each transfer is crucial to avoid carry-over and maintain accuracy.[7]
-
Q3: I've optimized the DMSO concentration and dilution method, but still observe precipitation. What are the next-level strategies?
A3: If basic solvent optimization is insufficient, you can employ solubilizing excipients. The main categories are surfactants and cyclodextrins.
1. Surfactants:
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous solutions.[8][9][10][11][12]
Recommended Surfactants for Bioassays:
| Surfactant | Typical Concentration Range | Considerations |
| Tween® 20/80 | 0.01% - 0.1% | Non-ionic, generally low cytotoxicity. Can interfere with some fluorescence-based assays. |
| Pluronic® F-68 | 0.02% - 0.1% | Non-ionic, very low cytotoxicity, often used in suspension cell culture. |
| Sodium Lauryl Sulfate (SLS) | 0.1% - 1% | Anionic, more potent solubilizer but can be denaturing to proteins and cytotoxic. Use with caution.[9] |
Protocol for Using Surfactants:
-
Prepare your aqueous assay buffer containing the desired concentration of the surfactant.
-
Ensure the surfactant is fully dissolved in the buffer.
-
Add your compound (from the DMSO stock) to the surfactant-containing buffer, mixing well.
-
Always include a "vehicle + surfactant" control in your assay to account for any effects of the surfactant itself.
2. Cyclodextrins:
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][14]
Recommended Cyclodextrins for Bioassays:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile.[] |
Protocol for Using Cyclodextrins:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add the DMSO stock of your compound to the cyclodextrin solution.
-
Vortex or sonicate to facilitate the formation of the inclusion complex.[16]
-
As with surfactants, a "vehicle + cyclodextrin" control is essential.
Q4: Are there other, more advanced options if surfactants and cyclodextrins don't work or interfere with my assay?
A4: Yes, for particularly challenging compounds, lipid-based formulations can be considered, although these are more complex to prepare.
Mechanism: Lipid-based formulations, such as emulsions or liposomes, can encapsulate hydrophobic compounds within a lipid environment, allowing for their dispersion in aqueous media.[17][18][19] This approach is particularly relevant for in vivo studies but can be adapted for in vitro assays.[20][21]
Considerations:
-
The preparation of stable lipid-based formulations often requires specialized equipment (e.g., homogenizers, sonicators).
-
The formulation components themselves can have biological effects and must be carefully controlled for.
-
This is generally considered an advanced strategy when other methods have failed.
Troubleshooting Summary and Best Practices
| Issue | Potential Cause | Recommended Action |
| Compound won't dissolve in 100% DMSO | Insufficient solvent volume or low-quality DMSO. | Increase DMSO volume, gently warm, or sonicate. Use high-purity, anhydrous DMSO. |
| Precipitation upon dilution in buffer | Final concentration exceeds aqueous solubility; high final DMSO concentration. | Lower the final compound concentration. Keep final DMSO ≤0.5%.[3] Perform serial dilutions.[22] |
| Precipitation observed over time in the incubator | Compound is unstable or has low solubility at 37°C; media components causing precipitation. | Prepare fresh dilutions before each experiment. Consider adding a stabilizing agent like BSA to the buffer. |
| Inconsistent assay results | Inaccurate pipetting during serial dilutions; incomplete mixing. | Use calibrated pipettes and pre-wet tips.[22] Vortex thoroughly after each dilution step.[6][23] |
| High background or altered cell viability in controls | Cytotoxicity of the vehicle (DMSO, surfactant, etc.).[24][25][26] | Run a vehicle toxicity curve to determine the no-effect concentration.[27] |
Final Check: The Importance of Controls
For every experiment with a solubilizing agent, you MUST include a vehicle control . This is a sample that contains the same concentration of DMSO and any other solubilizing agents (surfactants, cyclodextrins) as your test samples, but without the compound. This allows you to distinguish the effect of your compound from any effects of the delivery vehicle.
References
-
Biopurify. (n.d.). 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. Retrieved from [Link]
-
Cheméo. (n.d.). Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135425838, 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Retrieved from [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Iyer, D. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. Retrieved from [Link]
-
Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. PubMed Central. Retrieved from [Link]
-
Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett. Retrieved from [Link]
-
ResearchGate. (2016, July 29). How to make serial dilution, if the compound is soluble only in DMSO? Retrieved from [Link]
-
Scientist Solutions. (2025, January 28). DMSO in cell based assays. Retrieved from [Link]
-
ResearchGate. (2016, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
SuperMicrobiologists. (2024, December 9). Microbiology : 6 solutions to simplify your serial dilutions. Retrieved from [Link]
-
ResearchGate. (2015, August 9). Lipid-Based Drug Delivery Systems. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Li, Y., et al. (2018). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. Retrieved from [Link]
-
Lu, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Retrieved from [Link]
-
American Society for Microbiology. (2005, September 30). Serial Dilution Protocols. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Application of Lipid-Based Formulations in Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]
-
MDPI. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Technical Support Center: Analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities encountered in commercial batches of this compound. Our aim is to equip you with the scientific rationale and practical steps to identify, resolve, and prevent purity-related issues in your experiments.
I. Understanding the Origin of Impurities
The majority of impurities in commercially available 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone originate from its synthesis, which is typically a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of 1,3-dichlorobenzene with 3-(4-methoxyphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3] Understanding this synthetic route is crucial for anticipating potential side-products and unreacted starting materials.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to impurities in 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, providing detailed explanations and actionable troubleshooting steps.
FAQ 1: What are the most common synthesis-related impurities I should expect to find?
Answer: Based on the Friedel-Crafts acylation synthesis, the most probable impurities are starting materials, isomeric byproducts, and polysubstituted species. The deactivating, meta-directing nature of the two chlorine atoms on the 1,3-dichlorobenzene ring, and the potential for side reactions involving the 3-(4-methoxyphenyl)propionyl chloride, can lead to a range of impurities.
Troubleshooting Guide:
-
Unreacted Starting Materials:
-
1,3-Dichlorobenzene: Often volatile, it can be detected by GC-MS. Its presence suggests an incomplete reaction or inefficient purification.
-
3-(4-Methoxyphenyl)propionic acid: This can arise from the hydrolysis of the acyl chloride starting material.[4] It is readily detectable by HPLC-UV and can often be removed by an aqueous base wash during workup.
-
-
Isomeric Impurities:
-
2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone and 2',6'-Dichloro-3-(4-methoxyphenyl)propiophenone: Although the 3,5- substitution is electronically and sterically favored, minor ortho and para isomers can form. These are often difficult to separate due to similar polarities.[5][6]
-
Identification: High-resolution HPLC with a long gradient or GC-MS can often resolve these isomers.[7][8] 1H NMR spectroscopy can also be used to identify different substitution patterns on the dichlorophenyl ring.[9]
-
-
Polysubstituted Byproducts:
-
Di-acylated products: While the ketone product is deactivated towards further acylation, under harsh reaction conditions, a second acylation on the dichlorobenzene ring can occur, leading to high molecular weight impurities.
-
Detection: These impurities will have a significantly higher mass and can be detected by LC-MS or GC-MS.
-
FAQ 2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
Answer: An unexpected peak can be a synthesis-related impurity, a degradation product, a solvent artifact, or a contaminant. A systematic approach involving chromatographic and spectroscopic techniques is essential for identification.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown peak in HPLC analysis.
Experimental Protocols:
-
HPLC-UV Method for Impurity Profiling:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water.
-
-
LC-MS Analysis:
FAQ 3: My sample purity is decreasing over time. What could be the cause?
Answer: Degradation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone can occur, especially under harsh storage conditions (e.g., exposure to light, high temperatures, or acidic/basic environments). Two likely degradation pathways are cleavage of the ether linkage and hydrolysis of the propiophenone chain.
Potential Degradation Products:
| Impurity Name | Structure | Formation Pathway |
| 3',5'-Dichloro-3-(4-hydroxyphenyl)propiophenone | C₁₅H₁₂Cl₂O₂ | Cleavage of the methoxy group's ether linkage, often under acidic conditions.[14][15][16][17] |
| 3,5-Dichlorobenzoic acid and 1-(4-methoxyphenyl)propan-1-one | C₇H₄Cl₂O₂ and C₁₀H₁₂O₂ | Hydrolysis of the propiophenone, potentially catalyzed by acid or base.[18][19][20] |
Troubleshooting and Prevention:
-
Storage: Store the compound in a cool, dark, and dry place in a tightly sealed container to minimize exposure to light, moisture, and air.
-
pH Control: Avoid highly acidic or basic conditions in your experimental setups unless required by the protocol, as these can catalyze degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
FAQ 4: I'm observing peak tailing or splitting in my HPLC chromatogram. What should I do?
Answer: Peak asymmetry in HPLC can be caused by a variety of factors, including column degradation, improper mobile phase conditions, or sample solvent effects.
Troubleshooting Guide for Peak Shape Issues:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress silanol activity.[21] |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.[21] | |
| Peak Splitting | Sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[22] |
| Column void or channeling. | This indicates a damaged column that needs to be replaced. |
III. Summary of Potential Impurities
The following table summarizes the most common impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Type | Potential Source | Recommended Analytical Technique(s) |
| Starting Materials | ||
| 1,3-Dichlorobenzene | Incomplete reaction | GC-MS |
| 3-(4-Methoxyphenyl)propionic acid | Hydrolysis of acyl chloride | HPLC-UV, LC-MS |
| Synthesis Byproducts | ||
| 2',4'- and 2',6'- Isomers | Lack of complete regioselectivity | HPLC-UV, GC-MS, 1H NMR |
| Poly-acylated products | Harsh reaction conditions | LC-MS, GC-MS |
| Degradation Products | ||
| 3',5'-Dichloro-3-(4-hydroxyphenyl)propiophenone | Ether cleavage | HPLC-UV, LC-MS |
| 3,5-Dichlorobenzoic acid | Hydrolysis | HPLC-UV, LC-MS |
| Residual Solvents | ||
| Dichloromethane, Toluene, etc. | Purification process | Headspace GC-MS |
IV. Visualization of Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and sources of impurities.
V. References
-
Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Alkylations Lab Report. (n.d.). IPL.org. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020, October 15). YouTube. Retrieved from [Link]
-
Production of propiophenone. (n.d.). Google Patents. Retrieved from
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
(PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, March 2). ResearchGate. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]
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Propiophenone derivatives and process for preparing the same. (n.d.). Google Patents. Retrieved from
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. Retrieved from [Link]
-
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
(PDF) Cleaner Routes for Friedel-Crafts Acylation. (2025, December 16). ResearchGate. Retrieved from [Link]
-
Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Propiophenone derivatives and methods of preparation thereof. (n.d.). Google Patents. Retrieved from
-
What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
UV AND RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PIRFENIDONE IN MARKETED FORMULATION. (2024, May 1). Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
-
Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... (n.d.). ResearchGate. Retrieved from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]
-
RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. (n.d.). PMC - NIH. Retrieved from [Link]
-
Propiophenone derivatives and process for preparing the same. (n.d.). Google Patents. Retrieved from
-
Cleavage of Ethers with Acids. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (n.d.). MDPI. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved from [Link]
-
Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019, July 25). Retrieved from [Link]
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MS Adduct Calculator. (n.d.). Fiehn Lab. Retrieved from [Link]
-
ESI Common Background Ions: Repeating Units. (n.d.). UWPR. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of Step 3. 4-Methoxyphenylpropionitrile. (n.d.). PrepChem.com. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Welcome to the technical support center for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage. Adherence to these guidelines is crucial for ensuring the integrity of your experimental results.
Introduction
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex organic molecule with multiple functional groups that contribute to its reactivity and potential instability. The presence of a ketone, a dichlorinated aromatic ring, and a methoxy-substituted phenyl group makes it susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward ensuring its long-term stability. This guide will delve into the potential degradation mechanisms and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone?
A1: Based on the chemical structure and general handling procedures for similar compounds, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical reactions, including oxidation and hydrolysis.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by displacing atmospheric oxygen.[2][3][4][5][6] |
| Light | Amber vial or protected from light | The aromatic ketone structure is susceptible to photodegradation upon exposure to UV light.[1][7] |
| Container | Tightly sealed, chemically resistant glass | Prevents exposure to moisture and atmospheric contaminants.[1][8] |
| Purity | Store in a pure state | Impurities can catalyze degradation reactions. |
Q2: I've noticed a slight yellowing of my compound over time. What could be the cause?
A2: A color change, such as yellowing, is a common indicator of chemical degradation. For this compound, it could be attributed to:
-
Photodegradation: Exposure to light, especially UV, can generate colored byproducts.[7]
-
Oxidation: The formation of oxidized species can lead to colored impurities.
-
Contamination: Reaction with impurities or contaminants could result in colored products.
It is crucial to analyze the sample using techniques like HPLC or LC-MS to identify any new peaks that correspond to degradation products.
Q3: Can I store the compound in a solution?
A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under the same recommended conditions of low temperature, inert atmosphere, and protection from light. Always perform a purity check before use.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Symptom: You observe a decrease in the expected biological activity or inconsistent results between experiments using different batches or ages of the compound.
-
Potential Cause: Degradation of the parent compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: Your analytical data shows new, unexpected peaks that were not present in the initial analysis of the compound.
-
Potential Cause: Formation of degradation products.
-
Hypothesized Degradation Pathways:
Based on the structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, the following degradation pathways are plausible:
-
Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of radical species and subsequent degradation products.[7]
-
Oxidation: The benzylic position and the methoxy group are susceptible to oxidation, potentially leading to the formation of carboxylic acids or cleavage of the ether linkage.
-
Hydrolysis: While the primary structure is relatively stable to hydrolysis, acidic or basic impurities could catalyze the cleavage of the ether bond of the methoxy group, especially under non-ideal storage conditions.
Caption: Potential degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of your compound. Method optimization may be required.
-
Standard Preparation: Prepare a stock solution of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of the stored compound at the same concentration as the working standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample.
Protocol 2: Simple Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.[1]
-
Prepare Samples: Prepare solutions of the compound (e.g., 100 µg/mL) in:
-
0.1 N HCl (Acidic condition)
-
0.1 N NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Solvent only (Control)
-
-
Stress Conditions:
-
Photostability: Expose a solid sample and a solution to a calibrated light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
-
Thermal Stability: Heat the acidic, basic, and oxidative solutions at 60°C for 24 hours. Keep control samples at room temperature.
-
-
Analysis: Analyze all samples by HPLC (as described in Protocol 1) and compare them to the control samples to identify any degradation.
References
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link][4]
-
FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products. Retrieved from [Link][7]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link][2]
-
Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link][5]
-
Wisdomlib. (2025, November 17). Inert gases: Significance and symbolism. Retrieved from [Link][6]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Analogs as Potential Therapeutic Agents
In the landscape of modern drug discovery, the propiophenone scaffold, a core structure in many biologically active compounds, has garnered significant attention. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of a specific series of analogs: 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenones. Our focus is to elucidate how subtle molecular modifications influence their biological efficacy, offering a roadmap for researchers in the rational design of novel therapeutics.
Introduction to the Propiophenone Scaffold
Propiophenone derivatives are structurally related to chalcones, which are well-established precursors in flavonoid biosynthesis and are known for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core of the 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone scaffold consists of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific substitutions—a dichlorinated phenyl ring and a methoxylated phenyl ring—are not arbitrary but are based on established principles of medicinal chemistry to enhance potency and selectivity.
The rationale behind this guide is to systematically dissect the contribution of each structural feature to the overall biological activity of these analogs. By understanding these relationships, researchers can better predict the therapeutic potential of novel derivatives and prioritize synthetic efforts.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone analogs is intricately linked to the electronic and steric properties of the substituents on both aromatic rings, as well as modifications to the propiophenone backbone. The following sections detail the key SAR findings, drawing comparisons with related chalcone and propiophenone derivatives.
The Significance of the 3',5'-Dichloro Substitution
The presence and position of halogen atoms on the phenyl ring (Ring A) are critical determinants of biological activity. Halogenation, particularly with chlorine, can significantly enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes. Furthermore, the electron-withdrawing nature of chlorine atoms can influence the reactivity of the carbonyl group and the overall electronic distribution of the molecule.
Studies on related compounds have shown that di-substitution on the phenyl ring can lead to enhanced biological effects. For instance, in a study of flavone analogs, a 3',5'-dichloro substituted phenyl ring demonstrated inhibitory activity against the ArlRS two-component system in Staphylococcus aureus.[2] While this is a different biological target, it highlights the potential of this substitution pattern to confer specific bioactivities.
The Role of the 4-Methoxyphenyl Group
The methoxy group on the second phenyl ring (Ring B) is another key feature influencing the SAR of these analogs. The 4-methoxy substitution is a common motif in many biologically active natural products and synthetic compounds. This group is an electron-donating group, which can modulate the electronic properties of the entire molecule.
In the context of anticancer activity, methoxy substitutions on the phenyl ring of chalcone-like structures have been shown to be important for their cytotoxic effects.[3] For example, some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have been investigated for their anticancer activity.[4][5] The position of the methoxy group is also crucial; the para-position (4-position) is often favored for optimal activity.
Modifications to the Propiophenone Backbone
The α,β-unsaturated ketone moiety in the propiophenone backbone is a key pharmacophore. This Michael acceptor can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of their function. This reactivity is a double-edged sword, as it can be responsible for both the therapeutic effects and potential toxicity of these compounds.
Comparative Biological Activity
While direct comparative data for a wide range of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone analogs is limited in the public domain, we can infer potential activities based on studies of structurally similar compounds. The primary biological activity of interest for this class of compounds is their potential as anticancer agents. Chalcones and their analogs have demonstrated cytotoxic activity against various cancer cell lines, including breast, leukemia, and neuroblastoma cells.[6][7]
The proposed mechanism of action for many chalcone-like compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] The presence of electron-withdrawing groups, such as the dichlorophenyl moiety, and electron-donating groups, like the methoxyphenyl group, can fine-tune this activity.
Table 1: Inferred Biological Activity Profile of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Analogs Based on Related Structures
| Analog Modification | Predicted Effect on Anticancer Activity | Rationale based on Related Compounds |
| Core Structure | Baseline Activity | The propiophenone scaffold is a known pharmacophore. |
| Additional Halogen on Ring A | Potentially Increased | Increased lipophilicity and altered electronics. |
| Shifting Methoxy on Ring B | Likely Decreased | The 4-position is often optimal for activity. |
| Hydroxylation of Ring B | Potentially Increased | Hydroxy groups can form hydrogen bonds with target proteins. |
| Replacing Methoxy with other Alkoxy | Variable | Depends on the size and lipophilicity of the alkoxy group. |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides standardized protocols for the synthesis and biological evaluation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone analogs.
General Synthesis Protocol: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcone-like propiophenones is the Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Starting Materials: 3',5'-dichloroacetophenone and 4-methoxybenzaldehyde.
-
Reaction Setup: Dissolve equimolar amounts of the acetophenone and benzaldehyde in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone analog.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized propiophenone analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Structure-Activity Landscape
To visually summarize the key structure-activity relationships, the following diagrams illustrate the core scaffold and the impact of various substitutions.
Caption: Key Structure-Activity Relationships for Propiophenone Analogs.
Caption: General Workflow for Synthesis and Biological Evaluation.
Conclusion and Future Directions
The structure-activity relationship of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone analogs represents a promising area for the development of novel therapeutic agents, particularly in the field of oncology. The dichlorophenyl and methoxyphenyl moieties are key determinants of their biological activity. Future research should focus on a systematic exploration of a wider range of analogs, including variations in the halogen substitution pattern, the position and nature of the alkoxy group, and modifications to the propiophenone backbone. Such studies, guided by the SAR principles outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
- A Structure Activity Relationship Study of 3,4'-Dimethoxyflavone for ArlRS Inhibition in Staphylococcus aureus - PMC - NIH. (n.d.).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17).
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PubMed Central. (n.d.).
- Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds. (2017, January 27).
- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (n.d.).
- RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, - Asian Pacific Journal of Cancer Prevention. (2021, October 15).
- Anticancer Activity of Natural and Synthetic Chalcones - MDPI. (n.d.).
- Chalcone Derivatives As Potential Biological Activities - International Journal of Pharmaceutical Sciences. (n.d.).
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- 2. A Structure Activity Relationship Study of 3,4’-Dimethoxyflavone for ArlRS Inhibition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic activity of certain novel chalcone analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
An In-Depth Comparative Guide to the In Vivo Efficacy of Propiophenone-Related Compounds in Oncology
A Senior Application Scientist's Field-Proven Insights into (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone versus 5-Fluorouracil
Editorial Note: Initial literature and database searches for "3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone" did not yield any published in vivo efficacy or mechanistic data. This suggests the compound may be novel or not yet characterized in the public domain. To fulfill the spirit of the query and provide a valuable comparative analysis for researchers in drug development, this guide will focus on a structurally related and well-documented analogue: (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) . PHT, a phenstatin analogue, shares a methoxyphenyl moiety and has established in vivo antitumor data, offering a scientifically robust basis for comparison against a standard chemotherapeutic agent.
Introduction: The Rationale for Comparison
In the landscape of oncology drug discovery, the propiophenone scaffold and its derivatives have emerged as a promising area of investigation. While the specific compound 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone remains uncharacterized in published literature, the broader class of molecules offers significant therapeutic potential. This guide provides a comparative analysis of a relevant analogue, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), against the established antimetabolite, 5-Fluorouracil (5-FU).
PHT is a known tubulin inhibitor, a class of drugs that disrupts microtubule dynamics, a critical process for cell division.[1][2] 5-FU, a cornerstone of chemotherapy for decades, primarily functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[1] This guide will delve into the comparative in vivo efficacy of these two compounds in a preclinical sarcoma model, detail their distinct mechanisms of action, provide a comprehensive experimental protocol for replication, and discuss their toxicity profiles.
Comparative In Vivo Efficacy: PHT vs. 5-Fluorouracil
The antitumor activity of PHT has been evaluated in vivo using a Sarcoma 180 murine tumor model.[1] This model is a well-established platform for the initial screening of potential anticancer agents. The efficacy of PHT was compared against 5-FU, a standard-of-care chemotherapeutic, both as a monotherapy and in combination.
| Compound | Dosage | Administration Route | Tumor Inhibition Rate |
| PHT | 20 mg/kg | Intraperitoneal (assumed) | 30.9% |
| PHT | 40 mg/kg | Intraperitoneal (assumed) | 48.2% |
| 5-Fluorouracil (5-FU) | 25 mg/kg | Intraperitoneal | 33.3% |
| PHT + 5-FU | 20 mg/kg + 25 mg/kg | Intraperitoneal | 55.7% |
Data sourced from de Lima et al.[1]
The data clearly indicates a dose-dependent antitumor effect for PHT. Notably, the higher dose of PHT (40 mg/kg) demonstrated superior tumor inhibition compared to the standard dose of 5-FU. Furthermore, the combination of PHT and 5-FU resulted in a synergistic effect, significantly enhancing the tumor inhibition rate beyond that of either agent alone.[1]
Mechanisms of Action: A Tale of Two Pathways
The distinct therapeutic targets of PHT and 5-FU underscore the potential for combination therapy. PHT acts as a microtubule destabilizing agent, while 5-FU disrupts nucleotide synthesis.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): A Tubulin Inhibitor
PHT belongs to the phenstatin family of compounds and exerts its cytotoxic effects by inhibiting tubulin polymerization.[1][2][3] It binds to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics has profound downstream consequences, primarily arresting the cell cycle in the G2/M phase and ultimately leading to apoptosis.[4][5]
Figure 2: Dual mechanisms of action of 5-Fluorouracil.
In Vivo Experimental Protocol: Sarcoma 180 Xenograft Model
This protocol outlines a standardized procedure for assessing the in vivo efficacy of test compounds in a Sarcoma 180 subcutaneous xenograft model.
Figure 3: Experimental workflow for the Sarcoma 180 xenograft model.
Materials:
-
Sarcoma 180 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compounds (PHT, 5-FU) and vehicle (e.g., 0.9% saline with 5% DMSO)
-
Syringes and needles (27G for injection, 1mL syringes)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture Sarcoma 180 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge.
-
Cell Suspension: Resuspend the cell pellet in sterile PBS to a final concentration of 5 x 10^6 cells/mL.
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
Tumor Development: Monitor the mice daily for tumor formation. Treatment should commence when tumors become palpable (approximately 50-100 mm³).
-
Grouping and Treatment: Randomly assign mice to treatment groups (e.g., Vehicle control, PHT 20 mg/kg, PHT 40 mg/kg, 5-FU 25 mg/kg, PHT 20 mg/kg + 5-FU 25 mg/kg). Administer treatments intraperitoneally once daily for the duration of the study (typically 9-15 days).
-
Monitoring: Measure tumor dimensions with calipers and record body weight every two days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize the mice at the end of the treatment period or if tumors exceed a predetermined size or show signs of ulceration.
-
Data Analysis: Excise the tumors and weigh them. Calculate the tumor inhibition rate for each group relative to the vehicle control.
Toxicity and Safety Profile
A critical aspect of preclinical evaluation is the assessment of a compound's toxicity. In the study by de Lima et al., the in vivo toxicity of PHT was investigated through histopathological analysis of the liver, kidney, and spleen. The results indicated that these organs were only moderately affected by the PHT treatment. [1]Furthermore, there were no significant alterations in the enzymatic activity of transaminases or in urea levels, suggesting that PHT does not induce significant hepatic or renal toxicity at the tested doses. [1] An interesting observation was made regarding hematological parameters. While treatment with 5-FU alone resulted in leukopenia (a decrease in white blood cells), this effect was prevented when 5-FU was administered in combination with PHT. [1]This suggests a potential myeloprotective effect of PHT, which warrants further investigation.
Conclusion and Future Directions
While the originally queried compound, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, lacks published in vivo data, the analysis of its structural analogue, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), provides valuable insights for researchers in the field. PHT demonstrates significant, dose-dependent antitumor activity in the Sarcoma 180 model, with an efficacy comparable to the standard chemotherapeutic agent 5-Fluorouracil. [1] The distinct mechanisms of action of PHT (a tubulin inhibitor) and 5-FU (a thymidylate synthase inhibitor) provide a strong rationale for their combined use, a hypothesis supported by the synergistic tumor inhibition observed in vivo. [1]The favorable toxicity profile of PHT, including a potential myeloprotective effect, further enhances its therapeutic potential.
For researchers working with novel propiophenone derivatives, this guide offers a comparative framework and a detailed experimental protocol for in vivo efficacy and toxicity assessment. Future studies should aim to characterize the in vivo profile of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone to determine if it shares the promising anticancer properties of its analogue, PHT.
References
-
de Lima, D. P., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(6), 529–538. [Link]
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Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665–1670. [Link]
-
Magalhães, H. I. F., et al. (2011). Chemical structure of (4-methoxyphenyl)(3,4,5-trimethoxy- phenyl)methanone (PHT). ResearchGate. [Link]
-
Kojouharov, B. M., et al. (2014). Toll-like receptor-5 agonist Entolimod broadens the therapeutic window of 5-fluorouracil by reducing its toxicity to normal tissues in mice. Oncotarget, 5(4), 1054–1064. [Link]
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Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Investigational New Drugs, 18(4), 299–313. [Link]
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Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]
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Ayoub, N. M., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers, 12(8), 2154. [Link]
-
Al-Saffar, N. M. S., et al. (2015). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Oncology Reports, 35(2), 913–919. [Link]
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van der Wilt, C. L., et al. (1994). Tissue distribution of [18F]-5-fluorouracil in mice: effects of route of administration, strain, tumour and dose. Cancer Chemotherapy and Pharmacology, 34(4), 329–333. [Link]
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Slaninova, I., et al. (2015). Apoptotic activity of 5-fluorouracil in breast cancer cells transformed by low doses of ionizing α-particle radiation. Oncology Letters, 11(1), 541–547. [Link]
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Twomey, J. D., et al. (2020). Tubulin couples death receptor 5 to regulate apoptosis. Oncotarget, 11(9), 805–818. [Link]
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Hong, S. J., et al. (2014). Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells. Open Journal of Apoptosis, 3(2), 5-15. [Link]
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Parker, A. L., et al. (2018). Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors. UTHSC Digital Commons. [Link]
-
Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 130–138. [Link]
-
Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)methanone Inhibits Tubulin Polymerization, Induces G2/M Arrest, and Triggers Apoptosis in Human Leukemia HL-60 Cells. Amanote Research. [Link]
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Slaninová, I., et al. (2022). 5-Fluorouracil Treatment of CT26 Colon Cancer Is Compromised by Combined Therapy with IMMODIN. International Journal of Molecular Sciences, 23(12), 6432. [Link]
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Zhang, J., et al. (2000). 5-Fluorouracil-induced Apoptosis in Cultured Oral Cancer Cells. Journal of Dental Research, 79(6), 1438–1444. [Link]
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Carlson, R. O. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Chemistry Research, 28(9), 1437–1453. [Link]
-
Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 130-138. [Link]
-
Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-Trimethoxyphenyl)methanone Inhibits Tubulin Polymerization, Induces G2/M Arrest, and Triggers Apoptosis in Human Leukemia HL-60 Cells. Amanote Research. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone: A Comparative Guide
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. In the absence of established data, we present a systematic approach to investigate four plausible molecular targets based on the structural motifs of the compound: tubulin, phosphodiesterase 4 (PDE4), cannabinoid receptor 2 (CB2), and thyroid hormone receptor β (THR-β).
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of experimental methodologies, outlining the rationale behind each step to ensure scientific integrity and generate robust, publishable data.
Introduction: Deconstructing the Molecule for Mechanistic Clues
The chemical structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone presents key features that guide our mechanistic hypotheses. The dichlorinated phenyl ring is a common moiety in compounds targeting proteins involved in inflammatory and immune responses. The methoxyphenyl group, on the other hand, is frequently found in molecules that interact with the cytoskeleton. The propiophenone core provides a versatile scaffold for these interactions. This guide will explore experimental pathways to validate or invalidate the most probable mechanisms of action stemming from these structural alerts.
Hypothesized Mechanisms of Action and Comparative Compounds
Based on a thorough analysis of scientific literature and chemical databases, we have identified four primary, testable hypotheses for the mechanism of action of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. For each hypothesis, we propose a well-characterized comparative compound to serve as a positive control and a benchmark for activity.
| Hypothesized Mechanism | Rationale | Comparative Compound |
| Tubulin Polymerization Inhibition | The methoxyphenyl group is a known pharmacophore in compounds that bind to the colchicine site of tubulin, disrupting microtubule dynamics. | Colchicine |
| Phosphodiesterase 4 (PDE4) Inhibition | Dichlorinated phenyl structures are present in several selective PDE4 inhibitors, which are known to modulate inflammatory pathways by increasing intracellular cAMP.[1][2] | Roflumilast |
| Cannabinoid Receptor 2 (CB2) Inverse Agonism | The dichlorophenyl moiety is also found in inverse agonists of the CB2 receptor, a key regulator of the immune system. | SR144528 |
| Thyroid Hormone Receptor β (THR-β) Agonism | Selective THR-β agonists often feature a dichlorinated phenyl ring, and these compounds are under investigation for metabolic diseases.[3][4] | Resmetirom (MGL-3196) |
Experimental Validation: A Multi-pronged Approach
To rigorously test our hypotheses, a tiered experimental strategy is proposed. This involves initial in vitro screening to identify primary targets, followed by cell-based assays to confirm cellular activity and downstream effects.
Tier 1: In Vitro Target Engagement and Activity
The first step is to determine if 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone directly interacts with and modulates the activity of the hypothesized protein targets.
-
Tubulin Polymerization Assay:
-
Purify tubulin from bovine brain.
-
Induce tubulin polymerization by incubation with GTP at 37°C.
-
Monitor the increase in absorbance at 340 nm in the presence of varying concentrations of the test compound and Colchicine.
-
Calculate the IC50 value, representing the concentration at which 50% of tubulin polymerization is inhibited.[5][6]
-
-
PDE4 Enzyme Activity Assay:
-
Utilize a commercially available PDE4 enzyme assay kit.
-
Incubate recombinant human PDE4 with the test compound and Roflumilast at various concentrations.
-
Add cAMP as a substrate.
-
Measure the amount of AMP produced, typically through a fluorescence-based method.
-
Determine the IC50 value for PDE4 inhibition.[7]
-
-
CB2 Receptor Binding Assay:
-
Use cell membranes prepared from a cell line overexpressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
Perform a competitive binding assay with a radiolabeled CB2 ligand (e.g., [3H]CP55,940).[8]
-
Incubate the membranes with the radioligand and a range of concentrations of the test compound and SR144528.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.[8]
-
-
THR-β Agonist Binding Assay:
-
Employ a radioligand binding assay using recombinant human THR-β.
-
Incubate the receptor with a radiolabeled thyroid hormone analog (e.g., [125I]Triiodothyronine) and varying concentrations of the test compound and Resmetirom.[9]
-
Determine the Ki by measuring the displacement of the radiolabeled ligand.[9]
-
Tier 2: Cell-Based Functional Assays
Once a primary target is identified, the next logical step is to assess the compound's functional activity in a cellular context.
-
Cell Viability and Cytotoxicity Assays (for potential tubulin inhibitors):
-
Culture a panel of cancer cell lines (e.g., HeLa, MCF-7).
-
Treat the cells with a dose-response of the test compound and Colchicine for 48-72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
cAMP Accumulation Assay (for potential PDE4 inhibitors and CB2 inverse agonists):
-
Use a cell line expressing the target receptor (e.g., CHO-CB2 for CB2).
-
For PDE4, stimulate cells with a generic adenylyl cyclase activator like forskolin. For CB2 inverse agonism, assess the basal cAMP levels or the inhibition of a known agonist's effect.
-
Treat cells with the test compound.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
For PDE4 inhibitors, an increase in cAMP is expected. For CB2 inverse agonists, a decrease in basal cAMP or a rightward shift in the agonist dose-response curve is anticipated.[10]
-
-
Reporter Gene Assay (for potential THR-β agonists):
-
Use a cell line (e.g., HepG2) co-transfected with a plasmid expressing human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).
-
Treat the cells with the test compound and Resmetirom.
-
Measure the reporter gene activity (e.g., luminescence).
-
An increase in reporter activity indicates THR-β agonism.
-
Downstream Signaling and Phenotypic Assays
To further validate the mechanism of action, it is crucial to investigate the downstream cellular effects consistent with the modulation of the identified target.
-
Immunofluorescence Staining of Microtubules (for tubulin inhibitors):
-
Treat cells with the test compound.
-
Fix and permeabilize the cells.
-
Stain the microtubules with an anti-tubulin antibody and a fluorescent secondary antibody.
-
Visualize the microtubule network using fluorescence microscopy to observe disruptions in the cytoskeleton.
-
-
Measurement of Inflammatory Cytokine Production (for PDE4 inhibitors and CB2 inverse agonists):
-
Use an appropriate cell line (e.g., RAW 264.7 macrophages or human PBMCs).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Treat the cells with the test compound.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.[1][11] A decrease in cytokine production would be consistent with an anti-inflammatory mechanism.
-
-
Gene Expression Analysis of THR-β Target Genes (for THR-β agonists):
-
Treat a relevant cell line (e.g., HepG2) with the test compound.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known THR-β target genes involved in lipid metabolism (e.g., LDL receptor, CPT1A). An increase in the expression of these genes would support a THR-β agonist mechanism.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison of the test compound with the respective controls.
Table 1: Summary of In Vitro Activity
| Assay | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | Colchicine | Roflumilast | SR144528 | Resmetirom |
| Tubulin Polymerization IC50 (µM) | Experimental Value | Literature/Experimental Value | N/A | N/A | N/A |
| PDE4 Inhibition IC50 (µM) | Experimental Value | N/A | Literature/Experimental Value | N/A | N/A |
| CB2 Binding Ki (µM) | Experimental Value | N/A | N/A | Literature/Experimental Value | N/A |
| THR-β Binding Ki (µM) | Experimental Value | N/A | N/A | N/A | Literature/Experimental Value |
Table 2: Summary of Cellular Activity
| Assay | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | Comparative Compound |
| HeLa GI50 (µM) | Experimental Value | Colchicine: Literature/Experimental Value |
| cAMP EC50/IC50 (µM) | Experimental Value | Roflumilast/SR144528: Literature/Experimental Value |
| TRE-Luciferase EC50 (µM) | Experimental Value | Resmetirom: Literature/Experimental Value |
| TNF-α Inhibition IC50 (µM) | Experimental Value | Roflumilast/SR144528: Literature/Experimental Value |
Visualizing the Pathways and Workflows
To enhance understanding, diagrams of the signaling pathways and experimental workflows are provided below.
Caption: Hypothesized signaling pathways for tubulin and PDE4 inhibition.
Caption: Tiered experimental workflow for mechanism of action validation.
Conclusion
This guide provides a robust and scientifically sound framework for the initial characterization of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone's mechanism of action. By systematically evaluating its activity against plausible targets and comparing it to well-characterized molecules, researchers can efficiently and confidently elucidate its biological function. The proposed experimental cascade, from in vitro target engagement to cellular and downstream signaling assays, ensures a comprehensive and self-validating approach to drug discovery and development.
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TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
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- Russo, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5396.
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- Singh, P., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules, 28(19), 6939.
- Petrou, A., et al. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 15(8), 987.
- Li, H., et al. (2022). Advances in the development of phosphodiesterase-4 inhibitors. European Journal of Medicinal Chemistry, 239, 114533.
- Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. (2019). SLAS Discovery, 24(4), 425-433.
- Cheng, J., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry, 13(12), 1466-1489.
- Zhang, Y., et al. (2021).
- Cusi, K. (2024). Selective Agonists of Thyroid Hormone Receptor Beta for the Treatment of NASH. The New England Journal of Medicine, 390(7), 655-657.
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Synapse. (2024). What are THR-β agonists and how do they work?. Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a key building block in the synthesis of various pharmacologically active molecules. Consequently, sourcing this intermediate with the highest and most consistent purity is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone from various commercial suppliers. We will delve into the rationale behind the analytical methodologies, provide detailed experimental protocols, and present a systematic approach to interpreting the resulting data. Our focus is on establishing a self-validating system of analysis that ensures trustworthiness and technical accuracy, in line with established regulatory expectations such as the ICH guidelines on impurities in new drug substances.[1][2]
The Chemistry of Purity: Understanding Potential Impurities
A robust purity assessment begins with a theoretical understanding of the target molecule's synthesis. 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is typically synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 3-(4-methoxyphenyl)propionyl chloride with 1,3-dichlorobenzene in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).
This synthetic route, while effective, can introduce several process-related impurities. A proactive identification of these potential impurities is crucial for developing a specific and sensitive analytical method.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 1,3-dichlorobenzene and 3-(4-methoxyphenyl)propionic acid (or its acid chloride).
-
Regioisomers: Isomers formed due to acylation at different positions on the 1,3-dichlorobenzene ring, such as 2',4'-dichloro-3-(4-methoxyphenyl)propiophenone.
-
By-products: Compounds resulting from side reactions, such as poly-acylated species or products of self-condensation.
-
Residual Solvents: Organic solvents used during the reaction and purification steps.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, employing multiple analytical techniques to build a comprehensive purity profile. Our recommended workflow integrates High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and confirmation.
Sources
A Spectroscopic Journey: Differentiating 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone from its Building Blocks
A Senior Application Scientist's Guide to Reaction Monitoring and Product Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity is paramount. The synthesis of novel compounds, such as 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a potential scaffold in medicinal chemistry, relies on robust analytical techniques to verify its formation from its precursors. This guide provides an in-depth spectroscopic comparison between the final product and its starting materials, anisole and 3,5-dichlorobenzoyl chloride, focusing on FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The synthesis of the target propiophenone is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of anisole with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methoxy group of anisole is an activating, ortho-, para-directing group, leading to the substitution primarily at the para position due to steric hindrance. Spectroscopic analysis is crucial to confirm that the desired acylation has occurred and to distinguish the product from any unreacted starting materials.
Figure 1: Synthetic pathway for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
This guide will dissect the characteristic spectral signatures of each molecule, providing the causal logic behind the observed data and establishing a self-validating framework for analysis.
The Analytical Workflow: From Synthesis to Confirmation
The process of confirming a successful chemical synthesis is a systematic workflow. It begins with the reaction itself, followed by purification to remove catalysts and unreacted starting materials, and culminates in a suite of spectroscopic analyses to provide an unambiguous structural elucidation of the final product. Each technique offers a unique piece of the structural puzzle.
Figure 2: The experimental workflow for synthesis and structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation
FT-IR spectroscopy is an indispensable tool for monitoring the progress of a reaction by observing the vibrational frequencies of key functional groups. The primary transformation in this synthesis is the conversion of an acyl chloride to a ketone.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For liquid samples (Anisole), a thin film is prepared by placing a single drop between two KBr or NaCl salt plates. For solid samples (3,5-Dichlorobenzoyl Chloride and the product), a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Comparative FT-IR Data
| Functional Group | 3,5-Dichlorobenzoyl Chloride (Precursor) | Anisole (Precursor) | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Product) |
| C=O Stretch (Acyl Chloride) | ~1770 cm⁻¹ (Strong, Sharp) | N/A | N/A |
| C=O Stretch (Aryl Ketone) | N/A | N/A | ~1685 cm⁻¹ (Strong) |
| C-O-C Stretch (Aryl Ether) | N/A | ~1250 cm⁻¹ (Asymmetric) | ~1255 cm⁻¹ (Asymmetric) |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | N/A | ~2950, 2840 cm⁻¹ (Methyl) | ~2960-2850 cm⁻¹ (Methylene) |
| C-Cl Stretch | ~800-600 cm⁻¹ | N/A | ~800-600 cm⁻¹ |
Expert Analysis
The most telling evidence of a successful reaction is found in the carbonyl stretching region.
-
Disappearance of the Acyl Chloride Peak: The strong, sharp absorption band around 1770 cm⁻¹ in 3,5-dichlorobenzoyl chloride is characteristic of the C=O bond in an acyl chloride.[1] Its high frequency is due to the electron-withdrawing inductive effect of the chlorine atom. The absence of this peak in the product spectrum is a primary indicator that the starting material has been consumed.
-
Appearance of the Ketone Peak: The formation of the propiophenone product is confirmed by the appearance of a new strong absorption band at a lower frequency, around 1685 cm⁻¹. This shift to lower wavenumber is expected for an aryl ketone, where conjugation with the aromatic ring weakens the C=O double bond character.
-
Persistence of Ether and Aromatic Bands: The characteristic asymmetric C-O-C stretch of the anisole precursor's methoxy group, found around 1250 cm⁻¹, should persist in the product spectrum, confirming the incorporation of the methoxyphenyl moiety.[2][3] Similarly, aromatic C=C and C-H stretching vibrations will be present in all three compounds, though the substitution patterns may slightly alter their appearance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete structural map of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm.
-
Data Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 MHz for ¹H), and the spectrum is acquired. Key parameters include the number of scans, pulse sequence, and relaxation delay.
Comparative ¹H NMR Data
| Protons | 3,5-Dichlorobenzoyl Chloride | Anisole | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Predicted) |
| Aromatic H (Dichloro Ring) | ~7.96 ppm (d, 2H), ~7.64 ppm (t, 1H)[4] | N/A | ~7.8-8.0 ppm (m, 3H) |
| Aromatic H (Methoxy Ring) | N/A | ~7.26 ppm (t, 2H), ~6.90 ppm (d, 2H), ~6.87 ppm (t, 1H)[5] | ~7.2-7.4 ppm (d, 2H), ~6.8-7.0 ppm (d, 2H) |
| -OCH₃ | N/A | ~3.75 ppm (s, 3H) [5] | ~3.8 ppm (s, 3H) |
| -CO-CH₂- | N/A | N/A | ~3.2 ppm (t, 2H) |
| -Ar-CH₂- | N/A | N/A | ~3.0 ppm (t, 2H) |
| (s=singlet, d=doublet, t=triplet, m=multiplet) |
Expert Analysis
-
Anisole Precursor: The ¹H NMR of anisole shows a characteristic singlet for the methoxy protons at ~3.75 ppm and a complex set of signals in the aromatic region between 6.8 and 7.3 ppm.[5][6]
-
3,5-Dichlorobenzoyl Chloride Precursor: This precursor displays a simpler aromatic pattern consistent with its C₂ᵥ symmetry: a triplet for the single proton at C4 and a doublet for the two equivalent protons at C2 and C6.[4]
-
Product: The spectrum of the product is a composite of its precursors, with crucial new signals. The singlet for the methoxy group remains, confirming its presence. The two distinct aromatic regions are still visible, though their splitting patterns change due to the new connectivity. The most definitive evidence for the formation of the propiophenone chain are two new triplets around 3.0-3.2 ppm, each integrating to 2H. These signals represent the two adjacent methylene (-CH₂-) groups, with their triplet multiplicity arising from coupling to each other.
Comparative ¹³C NMR Data
| Carbon Environment | 3,5-Dichlorobenzoyl Chloride | Anisole | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Predicted) |
| C=O (Carbonyl) | ~166 ppm | N/A | ~198 ppm |
| C-Cl | ~135 ppm | N/A | ~136 ppm |
| C-O (Aromatic) | N/A | ~159.7 ppm [5] | ~160 ppm |
| Aromatic Carbons | ~133, 131, 128 ppm | ~129.5, 120.7, 114.1 ppm[5][7] | Multiple signals ~114-140 ppm |
| -OCH₃ | N/A | ~55.1 ppm [5] | ~55.5 ppm |
| -CO-CH₂- | N/A | N/A | ~38 ppm |
| -Ar-CH₂- | N/A | N/A | ~30 ppm |
Expert Analysis
The ¹³C NMR spectrum provides a direct count of unique carbon atoms and confirms the changes in hybridization and electronic environment.
-
The Carbonyl Shift: The most significant change is the chemical shift of the carbonyl carbon. In the acyl chloride, it appears around 166 ppm. In the final ketone product, this signal shifts significantly downfield to ~198 ppm, a characteristic region for ketone carbonyls. This large shift is diagnostic of the functional group conversion.
-
New Aliphatic Carbons: The appearance of two new signals in the aliphatic region (~30 and ~38 ppm) confirms the formation of the two-carbon ethyl chain of the propiophenone structure.
-
Retention of Precursor Carbons: The methoxy carbon signal at ~55.5 ppm and the aromatic carbon attached to the oxygen at ~160 ppm are retained from the anisole precursor, confirming the incorporation of this entire fragment into the final product.[8][9]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound, which is one of its most definitive properties. The fragmentation pattern also offers clues that corroborate the proposed structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer. For volatile compounds, this can be via a Gas Chromatography (GC-MS) system.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with high-energy electrons.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Comparative MS Data
| Ion (m/z) | 3,5-Dichlorobenzoyl Chloride | Anisole | 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone |
| Molecular Ion [M]⁺ | 208 (with Cl isotopes) [10] | 108 [11][12] | 308 (with Cl isotopes) |
| Key Fragments | 173 [M-Cl]⁺145 [M-COCl]⁺ | 93 [M-CH₃]⁺78 [C₆H₆]⁺ | 273 [M-Cl]⁺135 [CH₃OC₆H₄CO]⁺107 [CH₃OC₆H₄]⁺ |
Expert Analysis
-
Molecular Ion Peak: The molecular ion ([M]⁺) peak is the most critical piece of data. The mass of the product (308 amu) should correspond to the sum of the acyl group from the benzoyl chloride (C₇H₃Cl₂O, 172 amu) and the anisole moiety (C₇H₈O, 108 amu) minus HCl (36 amu), which is eliminated in the reaction. A strong peak at m/z 308 would be compelling evidence for the product.
-
Chlorine Isotope Pattern: Both 3,5-dichlorobenzoyl chloride and the final product contain two chlorine atoms. Naturally occurring chlorine has two main isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. For a species with two chlorines, we expect to see a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Observing this pattern at m/z 308, 310, and 312 would be definitive proof of a dichloro-substituted product.
-
Fragmentation: The fragmentation patterns provide further confirmation. The product is expected to fragment at the acyl-aryl bond and along the ethyl chain, yielding characteristic ions like the methoxyphenyl cation (m/z 107) and the dichlorobenzoyl cation (m/z 173), which directly correspond to the precursor structures.
Conclusion
The successful synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone from its precursors, anisole and 3,5-dichlorobenzoyl chloride, can be unequivocally confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of structural evidence:
-
FT-IR confirms the conversion of the acyl chloride functional group to a ketone.
-
¹H and ¹³C NMR map the complete carbon-hydrogen framework, showing the retention of the precursor moieties and, most importantly, the appearance of the new aliphatic chain that defines the propiophenone structure.
-
Mass Spectrometry verifies the correct molecular weight of the final product and provides definitive evidence of its elemental composition through isotopic patterns and fragmentation analysis.
By integrating the data from these techniques, a researcher can construct a self-validating and unambiguous case for the structure of the target molecule, ensuring the scientific integrity of their work.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034237, 3,5-Dichloro-3',4'-dimethoxybiphenyl. Retrieved from [Link]
-
ResearchGate (2015). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
-
UCLA Chemistry Department. ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
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The Good Scents Company (2023). Propiophenone. Retrieved from [Link]
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Royalchem (2023). 3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6). Retrieved from [Link]
-
NIST (2025). 3,5-Dichlorobenzoyl chloride in NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to the Structural Confirmation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone Derivatives: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of rigorous scientific validation. Propiophenone derivatives, in particular, represent a versatile scaffold with a wide range of biological activities. This guide provides an in-depth technical comparison of the analytical methodologies used to unequivocally confirm the structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a representative member of this promising class of compounds. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel chemical entities.
Rationale for Structural Confirmation: The Imperative of Isomeric Purity
The synthesis of substituted propiophenones, particularly through multi-step reaction sequences, can potentially yield a variety of structural isomers and byproducts. For 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, the primary concerns are the regiochemistry of the dichlorination on the aromatic ring and the correct connectivity of the 3-(4-methoxyphenyl)propyl chain. Ambiguity in the structure can lead to erroneous structure-activity relationship (SAR) studies and fundamentally flawed biological data. Therefore, a multi-pronged analytical approach is not merely procedural but essential for ensuring the scientific integrity of subsequent research.
Proposed Synthetic Pathway: A Friedel-Crafts Approach
A logical and well-established method for the synthesis of the target compound involves a two-step process commencing with the Friedel-Crafts acylation of 1,3-dichlorobenzene. This common reaction in organic chemistry involves treating an aromatic ring with an acyl halide in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a C-C bond[1][2][3][4].
Experimental Protocol: Synthesis of 3',5'-Dichloropropiophenone (Intermediate 1)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.2 eq.) and dry 1,2-dichloroethane as the solvent.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 eq.) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, add 1,3-dichlorobenzene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (typically around 60°C) for 2-4 hours to ensure complete reaction[5].
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Target Compound)
The synthesis of the final product can be achieved through various methods, including the Michael addition of a suitable nucleophile to a chalcone precursor or, as proposed here, via a direct alkylation or a related coupling reaction. A plausible, though potentially challenging, route would involve the reaction of 3',5'-dichloropropiophenone with a suitable 4-methoxyphenylethylating agent. A more common and reliable approach for analogous structures involves the initial synthesis of 3-(4-methoxyphenyl)propanoic acid, its conversion to the corresponding acid chloride, and subsequent Friedel-Crafts acylation with 1,3-dichlorobenzene.
Caption: Proposed synthetic workflow for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Spectroscopic Confirmation: A Comparative Analysis
The cornerstone of structural confirmation lies in the synergistic interpretation of data from multiple spectroscopic techniques. Here, we compare the expected data for the target compound with data from structurally related molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides invaluable information about the number of different types of protons and their connectivity within a molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparison |
| H-2', H-6' | ~7.8-8.0 | Doublet (d) or Triplet (t) | These protons are ortho to the electron-withdrawing carbonyl group and will be deshielded. In 1,3-dichlorobenzene, the proton between the two chlorine atoms appears at ~7.3 ppm. The acylation will further deshield the adjacent protons. |
| H-4' | ~7.5-7.7 | Triplet (t) | This proton is para to the carbonyl group and will also be deshielded, but to a lesser extent than the ortho protons. The chemical shift will be similar to that of the protons in 1,3-dichlorobenzene. |
| H-2, H-6 (methoxyphenyl) | ~6.8-7.2 | Doublet (d) | These protons are ortho to the electron-donating methoxy group and will appear in the typical aromatic region. |
| H-3, H-5 (methoxyphenyl) | ~6.7-7.0 | Doublet (d) | These protons are meta to the methoxy group and will be slightly upfield compared to the H-2/H-6 protons. |
| -OCH₃ | ~3.8 | Singlet (s) | The methoxy group protons will appear as a characteristic singlet in this region. |
| -CH₂- (adjacent to carbonyl) | ~3.2 | Triplet (t) | The methylene protons adjacent to the carbonyl group will be deshielded and appear as a triplet due to coupling with the adjacent methylene group. |
| -CH₂- (adjacent to methoxyphenyl) | ~2.9 | Triplet (t) | The methylene protons adjacent to the aromatic ring will be slightly less deshielded than those next to the carbonyl and will also appear as a triplet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparison |
| C=O | ~198-202 | The carbonyl carbon will be significantly deshielded and appear in the characteristic region for ketones. |
| C-1' | ~138-142 | The ipso-carbon attached to the carbonyl group will be deshielded. |
| C-3', C-5' | ~134-137 | The carbons bearing the chlorine atoms will be deshielded due to the electronegativity of chlorine. In 1,3-dichlorobenzene, these carbons appear around 135 ppm. |
| C-2', C-6' | ~128-132 | These aromatic carbons will appear in the typical aromatic region. |
| C-4' | ~130-134 | This aromatic carbon will be in the typical aromatic region. |
| C-1 (methoxyphenyl) | ~132-136 | The ipso-carbon of the methoxyphenyl ring. |
| C-4 (methoxyphenyl) | ~158-162 | The carbon attached to the methoxy group will be significantly deshielded. |
| C-2, C-6 (methoxyphenyl) | ~129-133 | Aromatic carbons ortho to the alkyl chain. |
| C-3, C-5 (methoxyphenyl) | ~113-117 | Aromatic carbons ortho to the methoxy group will be shielded. |
| -OCH₃ | ~55 | The methoxy carbon will have a characteristic chemical shift in this region. |
| -CH₂- (adjacent to carbonyl) | ~35-40 | The methylene carbon adjacent to the carbonyl group will be deshielded. |
| -CH₂- (adjacent to methoxyphenyl) | ~28-33 | The methylene carbon adjacent to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the structure. For 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (C₁₆H₁₄Cl₂O₂), the expected molecular weight is approximately 308.03 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 308, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
-
α-Cleavage: The most common fragmentation for propiophenones is the cleavage of the bond between the carbonyl group and the adjacent methylene group. This would lead to two primary fragment ions:
-
m/z 183/185/187: The 3,5-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺). The isotopic pattern for two chlorines will be a key diagnostic feature.
-
m/z 121: The 4-methoxybenzyl cation ([C₈H₉O]⁺), which is a very stable fragment.
-
-
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this case, it would involve the transfer of a hydrogen from the benzylic methylene to the carbonyl oxygen, followed by cleavage to give a neutral enol and a substituted styrene.
-
Other Fragments: Loss of the methoxy group (-OCH₃) from the 4-methoxybenzyl fragment to give a peak at m/z 91 is also possible.
The observation of the 3,5-dichlorobenzoyl cation fragment is particularly crucial as it confirms the substitution pattern on the A-ring.
Alternative Structures and How to Differentiate Them
| Alternative Structure | Key Differentiating Spectroscopic Feature |
| 2',4'-Dichloro isomer | ¹H NMR: The aromatic region for the dichlorinated ring would show a different splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). MS: The benzoyl cation fragment would still have two chlorines but would be the 2,4-dichlorobenzoyl cation. |
| 2',6'-Dichloro isomer | ¹H NMR: The aromatic protons on the dichlorinated ring would likely show a different pattern, possibly a triplet and a doublet. |
| Isomer with methoxy group at a different position | ¹H NMR: The splitting pattern of the methoxyphenyl protons would change (e.g., from an AA'BB' system for para-substitution to a more complex pattern for ortho- or meta-substitution). MS: The methoxybenzyl cation would still be at m/z 121, but its subsequent fragmentation might differ. |
Conclusion: A Self-Validating Approach to Structural Integrity
The definitive structural confirmation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, and indeed any novel synthetic molecule, relies on a holistic and comparative analytical strategy. By combining a well-reasoned synthetic plan with a multi-technique spectroscopic analysis, researchers can build a self-validating case for the proposed structure. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, when compared with experimental results and data from known related compounds, provide a robust framework for unambiguous characterization. This rigorous approach is fundamental to ensuring the reliability and reproducibility of chemical and biological research, forming the bedrock of scientific integrity.
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A Comparative Guide to Orthogonal Purity-Validation Methods for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For a molecule like 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a complex propiophenone derivative, a single analytical method is insufficient to declare it "pure." Process-related impurities, degradation products, and isomeric variations can remain undetected by a solitary technique. This guide provides a comprehensive comparison of orthogonal analytical methods, offering a robust, multi-faceted approach to purity validation, grounded in established pharmacopeial principles and advanced analytical science.
The core principle of an orthogonal approach is the use of multiple, independent analytical techniques that measure the same attribute based on different chemical or physical properties.[1] This minimizes the risk of overlooking impurities that may co-elute or be unresponsive to a single detection method.[2] For 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a strategic combination of chromatographic, spectroscopic, and thermal analysis provides the highest degree of confidence in its purity profile.
The Orthogonal Strategy: A Triad of Analytical Excellence
Our recommended strategy for the comprehensive purity assessment of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone integrates three powerful and distinct analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, providing quantitative data on the primary component and its organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities, particularly those with halogenated structures.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers unparalleled insight into the molecular structure, confirming the identity of the main component and providing a quantitative assessment of its purity against a certified reference standard.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that determines the absolute purity of a crystalline substance by measuring the heat absorbed during its melting process.[5][6]
This multi-pronged approach ensures that the purity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not just measured, but thoroughly interrogated.
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Orthogonal Methods
The following table summarizes the key performance attributes of each recommended analytical technique for the analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
| Analytical Method | Principle of Separation/Detection | Strengths | Limitations | Primary Role in Purity Assessment |
| HPLC-UV | Differential partitioning between a stationary and mobile phase.[7] | High precision and accuracy for quantification; versatile for a wide range of compounds.[8] | May not resolve all co-eluting impurities; non-chromophoric impurities are not detected. | Quantitation of the main component and known/unknown organic impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.[9] | Excellent for volatile and semi-volatile impurities; provides structural information for identification.[4] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of residual solvents and volatile synthesis byproducts. |
| ¹H NMR | Nuclear spin transitions in a magnetic field, providing detailed structural information.[10] | Absolute method for structural confirmation; qNMR provides highly accurate purity assessment without the need for specific impurity reference standards. | Lower sensitivity compared to chromatographic methods for trace impurities. | Definitive structural confirmation and orthogonal quantitative purity determination. |
| DSC | Measurement of heat flow as a function of temperature.[11] | Provides a measure of absolute purity based on the van't Hoff equation; sensitive to crystalline lattice impurities.[12] | Only applicable to crystalline solids; less effective for amorphous materials. | Orthogonal confirmation of high purity and detection of solid-state impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to provide a quantitative assessment of the purity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and to detect the presence of non-volatile organic impurities. The principles of this method are in accordance with the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[13][14]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30-31 min: 90-50% B
-
31-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in Acetonitrile:Water (50:50).
Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to identify and quantify potential volatile and semi-volatile impurities, such as residual solvents or halogenated byproducts, that may be present in the sample.[15]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 amu
-
Injection Volume: 1 µL (split ratio 20:1)
-
Sample Preparation: Dissolve 10 mg/mL of the sample in Dichloromethane.
Caption: GC-MS experimental workflow.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H NMR provides an absolute method for the structural confirmation and quantification of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. A certified internal standard with a known purity is used for accurate quantification.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic Anhydride (certified reference material)
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
Data Analysis:
The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of the known proton signal from the internal standard.
Caption: qNMR experimental workflow.
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the absolute purity of the crystalline compound by analyzing its melting behavior.[16]
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Conditions:
-
Sample Pan: Aluminum, hermetically sealed
-
Sample Weight: 2-5 mg
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 2 °C/min
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min
Data Analysis:
The purity is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.
Caption: DSC experimental workflow.
Conclusion: A Self-Validating System for Unimpeachable Purity
The strategic implementation of these four orthogonal methods—HPLC, GC-MS, NMR, and DSC—establishes a self-validating system for the purity assessment of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. Each technique, with its unique principle of analysis, provides a distinct and complementary piece of the purity puzzle. This comprehensive approach, in alignment with the principles outlined in ICH Q2(R1) for the validation of analytical procedures, ensures a scientifically sound and defensible purity profile.[17][18] By moving beyond a single-method mindset, researchers and drug development professionals can have the highest degree of confidence in the quality of their materials, a critical step in the journey from laboratory to clinic.
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Comparative Docking Analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone with High-Value Therapeutic Targets
An In-Depth Technical Guide
This guide provides a comprehensive comparative analysis of the binding potential of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone , a synthetic propiophenone derivative, against a panel of validated therapeutic protein targets. Propiophenones are structurally related to chalcones, a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The core structure of these molecules, featuring an α,β-unsaturated ketone system, is considered pivotal to their biological function and serves as a versatile scaffold in drug design.[1][2]
Molecular docking is an indispensable computational tool in modern drug discovery.[4][5] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering atomic-level insights into intermolecular interactions.[6] This guide leverages in silico docking not only to predict the binding efficacy of the title compound but also to benchmark its performance against known inhibitors and structural analogs, thereby elucidating the specific contributions of its chemical features to target engagement.
The objective is to provide researchers and drug development professionals with a robust framework for evaluating novel compounds, grounded in validated computational protocols and a clear rationale for experimental design.
Rationale for Target and Comparator Selection
The selection of appropriate protein targets is paramount for a meaningful computational study. The targets chosen for this analysis represent distinct and critical pathways in oncology and infectious disease, areas where chalcone derivatives have shown significant promise.[1][7] The inclusion of both established inhibitors and structural analogs provides essential context for interpreting the docking results.
Therapeutic Target Proteins
-
Tubulin (Anticancer): Microtubules are essential components of the cytoskeleton involved in cell division.[2] Many successful chemotherapeutics, like colchicine, function by disrupting microtubule dynamics. Chalcones are known to bind to the colchicine-binding site on β-tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.[2][8][9]
-
PDB ID Selected: - Crystal structure of tubulin in complex with colchicine. This structure is frequently used for docking studies of colchicine-site binders.[8]
-
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (Anticancer): EGFR is a transmembrane receptor tyrosine kinase that plays a central role in regulating cell proliferation and survival.[10] Its aberrant activation is a hallmark of many cancers. Inhibiting the EGFR kinase domain is a clinically validated strategy for cancer therapy.[10][11]
-
PDB ID Selected: - High-resolution crystal structure of the EGFR kinase domain in complex with the inhibitor TAK-285, providing a well-defined active site for docking.[11]
-
-
MurF Ligase (Antibacterial): The Mur ligases (MurC-MurF) are a family of essential bacterial enzymes that catalyze the final steps of peptidoglycan biosynthesis in the cytoplasm.[12][13] As these enzymes are absent in humans, they represent ideal targets for developing novel antibiotics with high selectivity. MurF is responsible for the final D-Ala-D-Ala addition step.[12]
-
PDB ID Selected: - Crystal structure of Streptococcus pneumoniae MurF ligase with a cyanothiophene inhibitor, offering a clear template for structure-based design.[12]
-
Comparative Ligand Set
To contextualize the binding affinity of the title compound, the following molecules were selected for this comparative study:
-
Title Compound: 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
-
Known Inhibitors (Positive Controls): These are established binders for each target, used to validate the docking protocol and serve as a high-performance benchmark.
-
Structural Analogs: These compounds help to dissect the structure-activity relationship (SAR).
Experimental Protocols: A Validated Docking Workflow
Scientific integrity in computational studies hinges on a well-defined, reproducible, and validated methodology. The following protocols provide a step-by-step guide that constitutes a self-validating system.
Diagram: Molecular Docking Workflow
Caption: A validated workflow for comparative molecular docking studies.
Protocol: Protein and Ligand Preparation
Causality: Proper preparation is critical to remove artifacts from crystal structures and ensure that both protein and ligand have correct protonation states and geometries for accurate scoring.
-
Protein Preparation:
-
Download the selected protein structures (1SA0, 3POZ, 3ZM6) from the RCSB Protein Data Bank.
-
Load the structure into a molecular visualization tool such as AutoDockTools (ADT) or Biovia Discovery Studio.[15]
-
Remove all non-essential molecules, including water, co-solvents, and any secondary ligand molecules not part of the primary binding site.
-
Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.
-
Compute and assign Kollman charges to the protein atoms, which are necessary for calculating electrostatic interactions.[11]
-
Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of the title compound and all comparators using software like ChemDraw or ACD/ChemSketch.
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
Perform energy minimization on each ligand using a force field like MMFF94. This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.[16]
-
Load each minimized ligand into ADT, detect the rotatable bonds, and assign Gasteiger charges.[15]
-
Save the prepared ligands in the PDBQT format.
-
Protocol: Docking Simulation and Validation
Trustworthiness: A docking protocol's reliability must be established before it is applied to test compounds. Re-docking the native, co-crystallized ligand is the gold standard for validation.[17][18] A successful re-docking, evidenced by a low Root Mean Square Deviation (RMSD), confirms that the chosen parameters can accurately reproduce the experimentally determined binding mode.[18]
-
Grid Box Generation:
-
For each protein, identify the co-crystallized ligand in the active site.
-
Define a 3D grid box that encompasses the entire active site, centered on the native ligand. A typical box size is 50x50x50 Å with a spacing of 0.375 Å, ensuring sufficient space for the test ligands to move freely.[15]
-
-
Protocol Validation via Re-docking:
-
Using the defined grid, dock the prepared native ligand (Colchicine, TAK-285, or 3ZM) back into its corresponding protein structure using AutoDock Vina.[8]
-
Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position.
-
Calculate the RMSD between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criterion: The protocol is considered validated if the RMSD is less than 2.0 Å.[18]
-
-
Docking of the Ligand Set:
-
Once the protocol is validated for each target, use the identical grid and docking parameters to dock the title compound and all comparators.
-
Set the exhaustiveness parameter to a minimum of 8 (higher values increase search thoroughness at the cost of computation time).
-
Generate the top 10 binding poses for each ligand and record the corresponding binding affinity scores (in kcal/mol).
-
-
Post-Docking Analysis:
-
Load the protein-ligand complexes of the best-scoring poses into a visualization software (e.g., Discovery Studio Visualizer, PyMOL).
-
Analyze and record the key intermolecular interactions: hydrogen bonds, hydrophobic interactions, halogen bonds, and π-π stacking.[15]
-
Compare the binding mode and interactions of the title compound with the native inhibitor and other comparators.
-
Results and Comparative Analysis
The following tables summarize the predicted binding affinities and key molecular interactions derived from the docking simulations.
Table: Comparative Binding Affinities
| Ligand | Tubulin (1SA0) | EGFR (3POZ) | MurF (3ZM6) |
| (kcal/mol) | (kcal/mol) | (kcal/mol) | |
| Title Compound | -8.9 | -9.5 | -8.2 |
| -- Known Inhibitors -- | |||
| Colchicine | -9.3 | N/A | N/A |
| TAK-285 | N/A | -10.8 | N/A |
| Cyanothiophene Inhibitor (3ZM) | N/A | N/A | -9.1 |
| -- Structural Analogs -- | |||
| Propiophenone | -5.4 | -5.9 | -5.1 |
| Chalcone | -6.8 | -7.1 | -6.5 |
N/A: Not Applicable. Docking scores are predictive; lower values indicate stronger predicted binding affinity.
Analysis of Interactions at Each Target Site
Target 1: Tubulin (Colchicine Binding Site)
The title compound shows a strong predicted binding affinity of -8.9 kcal/mol, approaching that of the native inhibitor, Colchicine (-9.3 kcal/mol).
-
Key Interactions for Title Compound:
-
The 4-methoxyphenyl ring inserts into a hydrophobic pocket formed by residues such as Val238, Leu242, and Ala316. The methoxy group's oxygen atom acts as a hydrogen bond acceptor with the backbone of Asn258.
-
The 3',5'-dichloro phenyl ring occupies another hydrophobic region. The chlorine atoms form favorable halogen bond interactions with the side chain of Cys241, a key residue in the colchicine site.[19]
-
The propiophenone carbonyl oxygen forms a critical hydrogen bond with the thiol group of Cys241.
-
-
Comparison: The binding mode partially mimics that of colchicine. The significant improvement in binding energy over the parent Propiophenone (-5.4 kcal/mol) and Chalcone (-6.8 kcal/mol) underscores the critical role of the dichloro and methoxy substitutions in optimizing interactions within the binding pocket.
Target 2: EGFR Tyrosine Kinase (ATP-Binding Site)
The title compound demonstrates a very strong predicted affinity of -9.5 kcal/mol. While lower than the co-crystallized inhibitor TAK-285 (-10.8 kcal/mol), it is significantly better than the parent scaffolds.
-
Key Interactions for Title Compound:
-
The molecule orients to fit within the hydrophobic pocket near the "hinge region" of the kinase.
-
The 4-methoxyphenyl ring forms π-π stacking interactions with Phe856.
-
The carbonyl oxygen is predicted to form a hydrogen bond with the backbone amide of Met793 in the hinge region, an interaction essential for many EGFR inhibitors.
-
The dichloro-phenyl group is positioned towards the solvent-exposed region, where the chlorine atoms contribute to hydrophobic interactions with residues like Leu718 and Val726.
-
-
Comparison: The compound successfully engages with key residues in the ATP-binding pocket. Its predicted affinity suggests it could serve as a viable scaffold for developing EGFR inhibitors. The interactions are more extensive than those of the simpler analogs, highlighting the value of the specific functional groups.
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by blocking the ATP-binding site.
Target 3: MurF Ligase (ATP-Binding Site)
The title compound shows a promising binding affinity of -8.2 kcal/mol against the bacterial target MurF.
-
Key Interactions for Title Compound:
-
The compound fits within the ATP-binding pocket of the enzyme.
-
The carbonyl oxygen forms a hydrogen bond with a key glycine residue in the phosphate-binding loop (P-loop).
-
The 4-methoxyphenyl ring engages in hydrophobic interactions with residues such as Ile16 and Pro18.
-
The dichloro-phenyl moiety is accommodated in a pocket lined by hydrophobic and polar residues, where the chlorine atoms enhance binding affinity through favorable contacts.
-
-
Comparison: The predicted binding energy is reasonably close to the known cyanothiophene inhibitor (-9.1 kcal/mol), suggesting that the propiophenone scaffold is a viable starting point for developing MurF inhibitors. The enhanced performance over the unsubstituted analogs confirms the importance of the selected functional groups for effective binding.
Conclusion and Future Directions
This comparative docking study demonstrates that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone possesses significant predicted binding affinity for multiple high-value therapeutic targets, particularly the kinase domain of EGFR and the colchicine-binding site of tubulin . In all cases, the title compound dramatically outperformed its parent scaffolds, Propiophenone and Chalcone, highlighting a successful structure-activity relationship where the dichloro and methoxy substitutions are crucial for establishing potent intermolecular interactions.
Key Findings:
-
The compound shows the highest binding potential against the EGFR kinase domain , suggesting it is a promising candidate for development as an anticancer agent targeting signal transduction.
-
Its strong predicted affinity for tubulin validates its potential as an anti-mitotic agent, consistent with the known activities of related chalcone structures.
-
The promising activity against bacterial MurF ligase opens a potential avenue for its exploration as a novel antibacterial scaffold.
Future Work: The insights from this in silico analysis provide a strong rationale for advancing this compound to the next stages of drug discovery.
-
In Vitro Validation: The immediate next step is to synthesize or procure the compound and validate the docking predictions through experimental assays, such as EGFR kinase activity assays, tubulin polymerization assays, and antibacterial minimum inhibitory concentration (MIC) tests.
-
Cell-Based Assays: Efficacy should be tested in relevant cancer cell lines (e.g., A549 for EGFR, MCF-7 for tubulin) and bacterial strains (S. aureus, S. pneumoniae).
-
Lead Optimization: Based on the binding poses, further structural modifications can be proposed to enhance potency and selectivity. For instance, modifying the methoxy group to a larger ether could probe deeper into the hydrophobic pocket of EGFR, while adding hydrogen-bond donors to the dichloro-phenyl ring could improve interactions in the MurF active site.
This guide provides a foundational, data-driven assessment of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, establishing it as a compelling scaffold for further investigation in medicinal chemistry.
References
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy. [Link]
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Structure-Based Drug Design Studies Toward the Discovery of Novel Chalcone Derivatives as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. PubMed. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. [Link]
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3ZM6: CRYSTAL STRUCTURE OF MURF LIGASE IN COMPLEX WITH CYANOTHIOPHENE INHIBITOR. RCSB PDB. [Link]
-
Diverse Molecular Targets for Chalcones with Varied Bioactivities. National Institutes of Health (NIH). [Link]
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How to validate the molecular docking results? ResearchGate. [Link]
-
In silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents. Journal of Pharmaceutical Research International. [Link]
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC - National Institutes of Health (NIH). [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - National Institutes of Health (NIH). [Link]
-
(a) Overview of the binding mode of chalcone 1 in the tubulin crystal... ResearchGate. [Link]
-
Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]
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Novel Chalcone Derivatives as Potent Lyn Tyrosine Kinase Inhibitors: A Promising In-Silico Approach for Targeted Therapy in Triple-Negative Breast Cancer. MDPI. [Link]
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8F5D: Architecture of the MurE-MurF ligase bacterial cell wall biosynthesis complex. RCSB PDB. [Link]
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Basics, types and applications of molecular docking: A review. GSC Biological and Pharmaceutical Sciences. [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Open Research Library. [Link]
-
Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone. Bentham Science. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
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Molecular docking study and antibacterial activity of novel chalcone derivatives. The Pharma Innovation. [Link]
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Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. ACS Publications. [Link]
-
Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
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Propiophenone - Wikipedia. Wikipedia. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. [Link]
-
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. [Link]
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Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. PubMed Central. [Link]
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Structure-Based Drug Design Studies Toward the Discovery of Novel Chalcone Derivatives as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. National Institutes of Health (NIH). [Link]
-
Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. [Link]
-
Antivascular and antitumor properties of the tubulin-binding chalcone TUB091. PMC - National Institutes of Health (NIH). [Link]
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- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: A Data-Driven Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a conservative approach to safety is paramount. By examining the hazard classifications of analogous compounds, we can infer the potential risks associated with this molecule.
Table 1: Hazard Profile of Structurally Related Propiophenone Derivatives
| Compound | CAS Number | Known Hazards | Source |
| 3',5'-dichloro-3-(3-methylphenyl)propiophenone | 898768-13-3 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Fluorochem |
| 3-Methoxy Propiophenone | 37951-49-8 | Harmful if swallowed, in contact with skin or if inhaled.[2] | Loba Chemie |
| 4'-Methoxypropiophenone | 121-97-1 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] | Thermo Fisher Scientific |
Based on this data, it is prudent to assume that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is at a minimum a skin and eye irritant, may cause respiratory tract irritation, and is likely harmful if swallowed or inhaled. The presence of two chlorine atoms on the aromatic ring suggests that it should be handled as a halogenated organic compound, with specific disposal requirements.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides primary protection against splashes and airborne particles. A face shield offers a secondary barrier for the entire face.[5] |
| Hands | Double Gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | Nitrile gloves offer a good initial barrier and dexterity. Neoprene or butyl rubber gloves provide enhanced protection against chlorinated compounds.[6] |
| Body | Flame-Resistant Laboratory Coat | Protects against splashes and is a critical safety measure in a laboratory environment.[5] |
| Respiratory | NIOSH-approved Respirator with Organic Vapor Cartridges | Essential when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to use, is critical. The following workflow is designed to minimize exposure and prevent contamination.
Caption: A logical workflow for the safe handling of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Detailed Protocol:
-
Preparation:
-
Inspect Container: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Don PPE: Before handling, don all required PPE as outlined in Table 2.
-
Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: If weighing the solid compound, use a ventilated balance enclosure or perform the task in the fume hood.
-
Dissolution: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction: Conduct all reactions in a closed system whenever possible to prevent the release of vapors.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Segregation: It is crucial to segregate waste containing this compound.
-
Disposal Plan: Managing Halogenated Organic Waste
As a dichlorinated compound, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and any materials contaminated with it must be disposed of as halogenated organic waste.[7][8][9] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Caption: A clear plan for the segregation and disposal of waste generated from handling the target compound.
Disposal Protocol:
-
Waste Containers: Use clearly labeled, dedicated containers for "Halogenated Organic Waste."[7][9] Do not mix with non-halogenated waste.[7][10]
-
Solid Waste: Place all contaminated solid waste, including gloves, bench paper, and weighing paper, into the designated halogenated solid waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled halogenated liquid waste container.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company.
By adhering to these protocols, researchers can confidently and safely work with 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, ensuring both personal safety and environmental responsibility.
References
-
Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4'-Methoxypropiophenone. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
